N-tert-butyl-3-chloropropane-1-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-tert-butyl-3-chloropropane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16ClNO2S/c1-7(2,3)9-12(10,11)6-4-5-8/h9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGDRXRIVPMUCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470811 | |
| Record name | N-tert-Butyl-3-chloropropane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63132-85-4 | |
| Record name | N-tert-Butyl-3-chloropropane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-tert-butyl-3-chloropropane-1-sulfonamide: A Technical Overview
CAS Number: 63132-85-4
This technical guide provides a comprehensive overview of N-tert-butyl-3-chloropropane-1-sulfonamide, a key chemical intermediate for researchers, scientists, and professionals in drug development and agrochemical synthesis. This document details the compound's properties, outlines its synthesis, and explores its potential applications, with a focus on presenting clear, actionable data and methodologies.
Physicochemical Properties
This compound is a stable organic compound with the molecular formula C₇H₁₆ClNO₂S.[1] Its molecular weight is 213.73 g/mol .[1] While comprehensive experimental data is limited in publicly available literature, key predicted and reported properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 63132-85-4 | [1] |
| Molecular Formula | C₇H₁₆ClNO₂S | [1] |
| Molecular Weight | 213.73 g/mol | [1] |
| Melting Point | 70-72 °C | ChemBK |
| Boiling Point (Predicted) | 293.7 ± 42.0 °C | ChemBK |
| Density (Predicted) | 1.153 ± 0.06 g/cm³ | ChemBK |
Synthesis and Reaction Mechanisms
The primary synthetic route to this compound involves the nucleophilic substitution reaction between 3-chloropropane-1-sulfonyl chloride and tert-butylamine.[2] This reaction is a standard method for the formation of sulfonamides.
A detailed experimental protocol, based on general principles of sulfonamide synthesis, is provided below.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-chloropropane-1-sulfonyl chloride
-
tert-Butylamine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or other suitable base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)
-
Equipment for solvent evaporation (rotary evaporator)
-
Chromatography supplies for purification (silica gel, solvents)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloropropane-1-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of tert-butylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Add the tert-butylamine solution dropwise to the cooled solution of 3-chloropropane-1-sulfonyl chloride over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Characterization:
The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
The following diagram illustrates the general workflow for this synthesis.
Applications in Drug Development and Agrochemicals
This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] The presence of the reactive chloro- group allows for further functionalization, making it a valuable intermediate for creating libraries of compounds for screening and lead optimization.
While specific signaling pathways involving this exact molecule are not documented in the available literature, the broader class of sulfonamides is well-known for a variety of biological activities.[3] For instance, many sulfonamide-containing drugs act as inhibitors of specific enzymes.[3] The general mechanism of action for antibacterial sulfonamides involves the inhibition of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.[3]
The logical relationship for the role of this compound as a synthetic intermediate is depicted below.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its straightforward synthesis and reactive nature make it an attractive starting material for a wide range of applications. Further research into the biological activities of its derivatives may reveal novel therapeutic agents.
References
An In-depth Technical Guide on the Physical Properties of N-tert-butyl-3-chloropropane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of N-tert-butyl-3-chloropropane-1-sulfonamide, a key chemical intermediate. The information is compiled from various chemical data sources to ensure accuracy and relevance for research and development applications.
Chemical Identification
This compound is identified by the following key parameters:
-
IUPAC Name: this compound[1]
-
Canonical SMILES: CC(C)(C)NS(=O)(=O)CCCCl[1]
-
InChI Key: SPGDRXRIVPMUCK-UHFFFAOYSA-N[1]
Tabulated Physical Properties
The following table summarizes the key quantitative physical and chemical properties of this compound. It is important to note that some of these values are predicted based on computational models and may vary from experimentally determined values.
| Property | Value | Source(s) | Notes |
| Molecular Weight | 213.73 g/mol | [2][5][6] | |
| Melting Point | 70-72 °C | [3] | Solvent: hexane |
| Boiling Point | 293.7 ± 42.0 °C at 760 mmHg | [3][6] | Predicted |
| Density | 1.153 ± 0.06 g/cm³ | [3] | Predicted |
| Flash Point | 131.446 °C | [3] | Predicted |
| Vapor Pressure | 0.002 mmHg at 25°C | [3] | Predicted |
| Refractive Index | 1.470 | [3] | Predicted |
| Purity | Typically ≥97% | [1] | Varies by supplier; one source lists 99%[4] |
Experimental Protocols
-
Melting Point: Determined using a melting point apparatus, where a small sample is heated, and the temperature range of melting is observed. The use of a solvent like hexane for recrystallization prior to measurement is noted.[3]
-
Boiling, Flash Point, and Density: These properties are often computationally predicted for compounds that are not extensively studied. Experimental determination would involve standard thermophysical analysis techniques.
-
Purity: Typically determined by chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with a mass spectrometer (MS), or by Nuclear Magnetic Resonance (NMR) spectroscopy.
Synthesis Context
While not a physical property, understanding the synthesis of this compound provides context for its role as an intermediate. Generally, sulfonamides can be synthesized through the condensation of sulfonyl chlorides with ammonia or amines.[7] An alternative modern approach involves the reaction of organometallic reagents (like Grignard or organolithium reagents) with a sulfinylamine reagent, such as t-BuONSO, which offers a direct route to primary sulfonamides.[7][8][9]
The preparation of this compound may involve the reaction of a chlorinated alkyl compound with an excess of ammonium sulfonate.[3]
Visualization
The following diagram illustrates the logical structure of the information presented in this technical guide.
Caption: Logical structure of the technical guide.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chembk.com [chembk.com]
- 4. indiamart.com [indiamart.com]
- 5. This compound | C7H16ClNO2S | CID 11701296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound _上海瑞一医药科技股份有限公司【官网】-Ruiyi Tech [ruiyitech.com]
- 7. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl- O-(tert-butyl)hydroxylamine, t-BuONSO | Department of Chemistry [chem.ox.ac.uk]
- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]
Technical Guide: Physicochemical Properties of N-tert-butyl-3-chloropropane-1-sulfonamide
For the attention of: Researchers, scientists, and professionals in drug development.
This technical document provides a detailed overview of the melting point of N-tert-butyl-3-chloropropane-1-sulfonamide, a key intermediate in various synthetic pathways. The information herein is compiled to support research and development activities where this compound is utilized.
Core Physicochemical Data
The melting point of a compound is a critical physical property that provides an indication of its purity. For this compound, the experimentally determined melting point is presented below.
| Parameter | Value | Solvent for Crystallization |
| Melting Point | 70-72 °C | Hexane |
Experimental Protocols
A detailed methodology for the determination of the melting point and a representative synthetic protocol are provided to aid in the replication and verification of this data.
Melting Point Determination
The melting point of this compound was determined using the capillary method, a standard procedure for organic compounds.
Apparatus and Materials:
-
Melting point apparatus (e.g., Büchi SMP-20, Mel-Temp, or similar)
-
Capillary tubes (sealed at one end)
-
This compound, purified by recrystallization from hexane
-
Spatula
-
Mortar and pestle (if the sample consists of large crystals)
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: A small amount of the purified this compound is placed on a clean, dry surface. If necessary, the sample is finely powdered using a mortar and pestle to ensure uniform packing.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed solid is obtained.
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.
-
Heating and Observation: The apparatus is heated at a moderate rate until the temperature is approximately 10-15 °C below the expected melting point. The heating rate is then reduced to about 1-2 °C per minute to ensure thermal equilibrium.
-
Melting Range Determination: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a clear liquid is recorded as the completion of melting. The melting point is reported as this range.
Representative Synthesis of this compound
The synthesis of this compound can be achieved via the reaction of 3-chloropropane-1-sulfonyl chloride with tert-butylamine. This is a common method for the formation of sulfonamides.
Materials:
-
3-chloropropane-1-sulfonyl chloride
-
tert-Butylamine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine or other suitable base
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexane for recrystallization
Procedure:
-
Reaction Setup: A solution of 3-chloropropane-1-sulfonyl chloride in anhydrous DCM is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0 °C.
-
Amine Addition: A solution of tert-butylamine and triethylamine in anhydrous DCM is added dropwise to the cooled solution of the sulfonyl chloride over a period of 30 minutes. The triethylamine acts as a scavenger for the hydrochloric acid byproduct.
-
Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and is stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by recrystallization from hexane to afford a crystalline solid.
Process Visualization
The logical workflow for the synthesis and characterization of this compound is depicted in the following diagram.
Caption: Workflow for the synthesis and melting point determination of this compound.
An In-depth Technical Guide to the Solubility of N-tert-butyl-3-chloropropane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for N-tert-butyl-3-chloropropane-1-sulfonamide, detailed experimental protocols for its determination, and a visual representation of the experimental workflow. This document is intended for use by researchers, scientists, and professionals in drug development who require an understanding of the solubility characteristics of this compound.
This compound: An Overview
This compound is an organic compound with the molecular formula C₇H₁₆ClNO₂S[1]. It is a white solid at room temperature and serves as a key intermediate in various organic synthesis applications. Understanding its solubility is crucial for its handling, formulation, and application in research and development.
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆ClNO₂S | [1][2] |
| Molar Mass | 213.73 g/mol | [1][2] |
| CAS Number | 63132-85-4 | [2][3] |
| Appearance | White solid | [4] |
Solubility Data
Qualitative Solubility Profile:
| Solvent | Solubility | Reference |
| Water | Insoluble | [4] |
| Chloroform | Soluble | [4] |
| Dimethylformamide (DMF) | Soluble | [4] |
This information suggests that this compound is a non-polar compound with better solubility in organic solvents compared to aqueous solutions. For drug development and other applications requiring formulation, this qualitative data indicates the need for non-aqueous or co-solvent systems.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol is required. The following is a detailed methodology based on the widely accepted "shake-flask" method, which is considered the gold standard for determining thermodynamic solubility[5][6]. This can be followed by either gravimetric or chromatographic analysis to quantify the dissolved solute.
3.1. Principle
The equilibrium solubility is determined by creating a saturated solution of the compound in a specific solvent at a controlled temperature. The concentration of the solute in the saturated solution is then measured, which represents its solubility under those conditions.
3.2. Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Thermostatic shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pipettes and other standard laboratory glassware
-
For Gravimetric Analysis: Evaporating dish, oven
-
For Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
3.3. Procedure
-
Preparation of the Solid-Liquid Mixture:
-
Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution is achieved[7].
-
Accurately add a known volume or mass of the desired solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C)[5].
-
Agitate the mixture for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. It is advisable to conduct preliminary experiments to determine the minimum time required to reach a stable concentration[7].
-
-
Sample Separation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-particles[7].
-
3.4. Analysis of Solute Concentration
The concentration of this compound in the filtered saturated solution can be determined by the following methods:
3.4.1. Gravimetric Analysis
This method is straightforward and does not require sophisticated instrumentation[8][9].
-
Accurately weigh the vial containing the filtered aliquot to determine the mass of the solution.
-
Evaporate the solvent from the vial in an oven at a temperature below the boiling point of the solute and solvent until a constant weight of the dry residue is achieved[9].
-
Accurately weigh the vial with the dry residue.
-
Calculate the solubility based on the mass of the dissolved solid and the mass of the solvent.
3.4.2. High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a sensitive and specific method for determining the concentration of a solute[10][11].
-
Method Development: Develop a suitable HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound in the chosen solvent. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration[10].
-
Sample Analysis: Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
References
- 1. This compound | C7H16ClNO2S | CID 11701296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. indiamart.com [indiamart.com]
- 4. chembk.com [chembk.com]
- 5. scribd.com [scribd.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. benchchem.com [benchchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. pharmaguru.co [pharmaguru.co]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to N-tert-butyl-3-chloropropane-1-sulfonamide: Structure, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-butyl-3-chloropropane-1-sulfonamide, with the CAS number 63132-85-4, is a key chemical intermediate in the synthesis of a variety of organic compounds. Its bifunctional nature, possessing both a reactive chloroalkane and a sulfonamide moiety, makes it a versatile building block in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical structure, detailed experimental protocols for its synthesis, and a summary of its physicochemical properties.
Chemical Structure and Properties
This compound is an organic compound with the molecular formula C₇H₁₆ClNO₂S.[1] Its structure features a propyl chain substituted with a chlorine atom at the 3-position and a sulfonamide group at the 1-position. The sulfonamide nitrogen is further substituted with a bulky tert-butyl group.
The chemical structure can be visualized as follows:
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 63132-85-4[1] |
| Molecular Formula | C₇H₁₆ClNO₂S[1] |
| Molecular Weight | 213.73 g/mol [1] |
| Melting Point | 70-72 °C[2] |
| Density | 1.153 ± 0.06 g/cm³ (Predicted)[2] |
| Boiling Point | 293.7 ± 42.0 °C (Predicted)[2] |
| Flash Point | 131.446 °C[2] |
| SMILES | CC(C)(C)NS(=O)(=O)CCCCl[1] |
Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process. The first step involves the preparation of the key intermediate, 3-chloropropane-1-sulfonyl chloride. The second step is the reaction of this sulfonyl chloride with tert-butylamine to yield the final product.
Synthesis of 3-Chloropropane-1-sulfonyl chloride
A common method for the synthesis of 3-chloropropane-1-sulfonyl chloride involves the reaction of 1,3-propanesultone with thionyl chloride in the presence of a catalyst such as dimethylformamide.
Materials:
-
1,3-propanesultone
-
Thionyl chloride
-
Dimethylformamide (DMF)
Procedure:
-
To a mixture of freshly distilled thionyl chloride and a catalytic amount of dimethylformamide, add 1,3-propanesultone with rapid stirring.
-
Heat the reaction mixture to approximately 70°C. Gas evolution should be observed.
-
Maintain the reaction at 70°C for 3 hours.
-
After the reaction is complete, remove the excess thionyl chloride by vacuum distillation.
-
The resulting crude product, 3-chloropropane-1-sulfonyl chloride, can be further purified by fractional distillation under high vacuum.
Synthesis of this compound
The final product is synthesized by the nucleophilic substitution of the chloride on the sulfonyl chloride by tert-butylamine.
Materials:
-
3-chloropropane-1-sulfonyl chloride
-
tert-Butylamine
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether)
-
Base (e.g., triethylamine, pyridine)
Procedure:
-
Dissolve tert-butylamine and a base (e.g., triethylamine) in an anhydrous solvent in a reaction vessel equipped with a dropping funnel and a stirrer.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of 3-chloropropane-1-sulfonyl chloride in the same anhydrous solvent to the cooled amine solution via the dropping funnel over a period of 30-60 minutes, while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography.
Logical Workflow for Synthesis
The overall synthetic workflow can be represented as a two-step process, starting from commercially available precursors.
Applications in Research and Development
This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of the reactive chlorine atom allows for nucleophilic substitution reactions to introduce various functional groups, while the sulfonamide moiety can be a key pharmacophore or be further modified. Its utility extends to the development of novel therapeutic agents and other specialty chemicals.
References
N-tert-butyl-3-chloropropane-1-sulfonamide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-tert-butyl-3-chloropropane-1-sulfonamide, a key chemical intermediate. This document covers its chemical identity, physical properties, synthesis, and its role in synthetic chemistry, particularly in the context of drug discovery and development.
Chemical Identity and Synonyms
This compound is a monosubstituted sulfonamide characterized by a tert-butyl group attached to the nitrogen atom and a 3-chloropropyl group attached to the sulfonyl group. A comprehensive list of its synonyms and identifiers is provided below to facilitate cross-referencing in literature and databases.
| Identifier Type | Identifier |
| IUPAC Name | This compound |
| CAS Number | 63132-85-4[1] |
| Molecular Formula | C₇H₁₆ClNO₂S[1] |
| Molecular Weight | 213.73 g/mol [1] |
| InChI | InChI=1S/C7H16ClNO2S/c1-7(2,3)9-12(10,11)6-4-5-8/h9H,4-6H2,1-3H3[1] |
| InChIKey | SPGDRXRIVPMUCK-UHFFFAOYSA-N[1] |
| Canonical SMILES | CC(C)(C)NS(=O)(=O)CCCCl[1] |
| Synonym 1 | 3-Chloro-N-(tert-butyl)propane-1-sulfonamide |
| Synonym 2 | 3-Chloropropane-1-sulfonic acid tert-butylamide |
| Synonym 3 | N-(1,1-dimethylethyl)-3-chloro-1-propanesulfonamide |
| Synonym 4 | 3-CHLORO-PROPANE-1-SULFONIC ACID TERT-BUTYLAMIDE |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value |
| Appearance | White to off-white solid |
| Melting Point | 70-72 °C |
| Boiling Point | 293.7 °C (Predicted) |
| Density | 1.153 g/cm³ (Predicted) |
| Solubility | Soluble in organic solvents such as chloroform and dimethylformamide. Insoluble in water. |
Synthesis of this compound
The primary synthetic route to this compound involves the reaction of 3-chloropropane-1-sulfonyl chloride with tert-butylamine. This nucleophilic substitution reaction is a common method for the formation of sulfonamides.
General Reaction Scheme
The reaction proceeds via the nucleophilic attack of the nitrogen atom of tert-butylamine on the electrophilic sulfur atom of 3-chloropropane-1-sulfonyl chloride, with the subsequent elimination of hydrogen chloride. A base, such as triethylamine or pyridine, is typically used to neutralize the HCl byproduct.
References
Spectroscopic and Synthetic Profile of N-tert-butyl-3-chloropropane-1-sulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data and a detailed synthetic protocol for N-tert-butyl-3-chloropropane-1-sulfonamide. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages established principles of spectroscopic interpretation and known synthetic methodologies to serve as a valuable resource for researchers in drug discovery and chemical synthesis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (0.00 ppm)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.8 - 5.2 | Singlet (broad) | 1H | N-H |
| ~3.65 | Triplet | 2H | -CH₂-Cl |
| ~3.20 | Triplet | 2H | -SO₂-CH₂- |
| ~2.25 | Quintet | 2H | -CH₂-CH₂-CH₂- |
| 1.35 | Singlet | 9H | -C(CH₃)₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (0.00 ppm)
| Chemical Shift (ppm) | Assignment |
| ~55.0 | -SO₂-C H₂- |
| ~53.0 | -C (CH₃)₃ |
| ~42.0 | -C H₂-Cl |
| ~29.5 | -C (CH₃)₃ |
| ~27.0 | -CH₂-C H₂-CH₂- |
Table 3: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H stretch |
| ~2970-2870 | Strong | C-H stretch (alkyl) |
| ~1320 | Strong | S=O stretch (asymmetric) |
| ~1140 | Strong | S=O stretch (symmetric) |
| ~900 | Medium | S-N stretch |
| ~750 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Data
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity | Possible Fragment |
| 213/215 | Low | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 198/200 | Medium | [M - CH₃]⁺ |
| 157 | High | [M - C₄H₈]⁺ (loss of isobutylene) |
| 112 | Medium | [C₃H₆ClSO₂]⁺ |
| 77 | Medium | [C₃H₆Cl]⁺ |
| 57 | Very High | [C₄H₉]⁺ (tert-butyl cation) |
Experimental Protocols
The synthesis of this compound can be achieved through a two-step process involving the preparation of the sulfonyl chloride intermediate followed by its reaction with tert-butylamine.
Synthesis of 3-Chloropropane-1-sulfonyl chloride
This procedure is adapted from established methods for the synthesis of alkyl sulfonyl chlorides.
Materials:
-
1,3-Dichloropropane
-
Sodium sulfite (Na₂SO₃)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Synthesis of Sodium 3-chloropropane-1-sulfonate: A mixture of 1,3-dichloropropane, sodium sulfite, and a catalytic amount of a phase-transfer catalyst in water is heated under reflux. The reaction progress is monitored by a suitable method (e.g., TLC or GC). Upon completion, the aqueous solution is washed with an organic solvent to remove unreacted 1,3-dichloropropane. The water is then removed under reduced pressure to yield crude sodium 3-chloropropane-1-sulfonate.
-
Chlorination to 3-Chloropropane-1-sulfonyl chloride: The crude sodium 3-chloropropane-1-sulfonate is suspended in dichloromethane containing a catalytic amount of DMF. The suspension is cooled in an ice bath, and thionyl chloride or oxalyl chloride is added dropwise. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by the cessation of gas evolution). The solvent and excess chlorinating agent are removed under reduced pressure to yield crude 3-chloropropane-1-sulfonyl chloride, which can be purified by vacuum distillation.
Synthesis of this compound
This procedure follows the general method for the synthesis of N-alkyl sulfonamides from sulfonyl chlorides.[1][2]
Materials:
-
3-Chloropropane-1-sulfonyl chloride
-
tert-Butylamine
-
Triethylamine or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of 3-chloropropane-1-sulfonyl chloride in an anhydrous aprotic solvent (e.g., DCM or THF) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C using an ice bath.
-
A solution of tert-butylamine and a base (e.g., triethylamine or pyridine, to act as an HCl scavenger) in the same solvent is added dropwise to the cooled solution of the sulfonyl chloride.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction mixture is then washed successively with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Visualizations
The following diagrams illustrate the synthetic workflow and the logical relationship of the key components in this technical guide.
Caption: Synthetic workflow for this compound.
Caption: Logical relationship of the technical guide's components.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of N-tert-butyl-3-chloropropane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-tert-butyl-3-chloropropane-1-sulfonamide. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous chemical structures. This document is intended to serve as a valuable resource for the synthesis, characterization, and quality control of this and related sulfonamide compounds.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR data for this compound is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| (CH₃)₃C- | ~1.35 | Singlet (s) | - | 9H |
| -CH₂-CH₂Cl | ~2.20 | Quintet (quin) | ~7.0 | 2H |
| -SO₂-CH₂- | ~3.30 | Triplet (t) | ~7.0 | 2H |
| -CH₂-Cl | ~3.70 | Triplet (t) | ~7.0 | 2H |
| -NH- | ~5.00 | Singlet (s) | - | 1H |
Interpretation of the Predicted Spectrum
The predicted ¹H NMR spectrum of this compound is expected to exhibit five distinct signals, corresponding to the five non-equivalent proton environments in the molecule.
-
tert-Butyl Group (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet at approximately 1.35 ppm. The absence of adjacent protons results in no spin-spin coupling.
-
Methylene Protons (-CH₂-CH₂Cl): The protons on the central carbon of the propane chain are predicted to resonate as a quintet around 2.20 ppm. This multiplicity arises from coupling to the two adjacent methylene groups (n+1 rule, where n=4), with an expected coupling constant of approximately 7.0 Hz.
-
Methylene Protons (-SO₂-CH₂-): The methylene protons adjacent to the sulfonyl group are deshielded and are expected to appear as a triplet at approximately 3.30 ppm. The signal is split by the adjacent methylene group (n+1=3), with a coupling constant of about 7.0 Hz.
-
Methylene Protons (-CH₂-Cl): The protons on the carbon bearing the chlorine atom are the most deshielded in the propyl chain and are predicted to resonate as a triplet at around 3.70 ppm. This signal is split by the neighboring methylene group (n+1=3), with a coupling constant of approximately 7.0 Hz.
-
Sulfonamide Proton (-NH-): The proton attached to the nitrogen atom is expected to appear as a broad singlet at approximately 5.00 ppm. The chemical shift of this proton can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
Experimental Protocol for ¹H NMR Spectroscopy
The following provides a detailed methodology for the acquisition of a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1][2][3] Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the NMR tube for chemical shift referencing (δ = 0.00 ppm).[2]
-
Cap the NMR tube securely.
2. NMR Instrument Parameters:
-
The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.
-
The sample should be shimmed to optimize the magnetic field homogeneity and obtain sharp spectral lines.
-
A standard single-pulse experiment is typically sufficient.
-
Key acquisition parameters to be set include:
-
Pulse Angle: 30-90 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 scans are usually adequate for a sample of this concentration. More scans may be required for dilute samples.
-
Spectral Width: A spectral width of approximately 12-16 ppm is appropriate to cover the expected chemical shift range.
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.
-
Apply an exponential window function (line broadening) of 0.3-0.5 Hz to improve the signal-to-noise ratio.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative ratios of the different types of protons.
Visualizations
The following diagrams illustrate the molecular structure and the relationships between the proton signals in the predicted ¹H NMR spectrum of this compound.
Caption: Molecular structure of this compound.
Caption: Predicted ¹H NMR signal assignments and coupling relationships.
References
An In-depth Technical Guide on the 13C NMR Spectroscopy of N-tert-butyl-3-chloropropane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of N-tert-butyl-3-chloropropane-1-sulfonamide. Due to the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of NMR spectroscopy and data from analogous structures to offer a robust theoretical framework. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound and related compounds in a drug development context.
Predicted 13C NMR Spectral Data
The predicted chemical shifts for this compound are summarized in the table below. These predictions are based on the analysis of substituent effects on carbon nuclei, drawing parallels from known chemical shifts of similar functional groups such as alkyl chlorides and N-substituted sulfonamides. The assignments are correlated with the numbered carbon atoms in the molecular structure provided in Figure 1.
| Carbon Atom | Chemical Environment | Predicted 13C Chemical Shift (ppm) |
| C1 | -CH2-Cl | 40 - 45 |
| C2 | -CH2- | 25 - 35 |
| C3 | -SO2-CH2- | 50 - 60 |
| C4 | -C(CH3)3 | 55 - 65 |
| C5 | -C(CH3)3 | 28 - 35 |
Note: These are predicted values and may vary from experimental results depending on the solvent and other acquisition parameters.
Molecular Structure and Carbon Assignment
The chemical structure of this compound and the corresponding carbon atom numbering for 13C NMR assignment are illustrated below.
Representative Experimental Protocol
The following is a representative experimental protocol for the synthesis and 13C NMR analysis of this compound. This protocol is based on general synthetic methods for sulfonamides and standard NMR acquisition procedures.
Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloropropane-1-sulfonyl chloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Addition of Amine: Cool the solution to 0 °C using an ice bath. Slowly add tert-butylamine (1.1 equivalents) to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as 1H NMR, mass spectrometry, and the 13C NMR protocol described below.
13C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 20-50 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: A 400 MHz (or higher field) NMR spectrometer.
-
Nucleus: 13C
-
Temperature: 298 K
-
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
-
Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
Integrate the peaks (note: in standard proton-decoupled 13C NMR, integration is not typically quantitative).
-
Assign the peaks based on the predicted chemical shifts and, if available, data from 2D NMR experiments such as HSQC and HMBC.
-
Logical Workflow for Spectral Analysis
The logical workflow for the analysis and assignment of the 13C NMR spectrum is depicted in the following diagram.
This guide provides a foundational understanding of the expected 13C NMR characteristics of this compound. Researchers can use this information as a reference for spectral interpretation and for the development of analytical methods for this and structurally related molecules. It is important to reiterate that the provided spectral data is predictive and should be confirmed by experimental analysis.
Mass Spectrometry of N-tert-butyl-3-chloropropane-1-sulfonamide: A Technical Guide
This technical guide provides an in-depth analysis of the mass spectrometry of N-tert-butyl-3-chloropropane-1-sulfonamide, tailored for researchers, scientists, and professionals in drug development. The document outlines predicted fragmentation patterns, quantitative mass spectrometry data, and detailed experimental protocols.
Predicted Mass Spectrum Data
While a publicly available mass spectrum for this compound is not readily found, its fragmentation pattern under Electron Ionization (EI) can be predicted based on the known behavior of sulfonamides, alkyl chlorides, and compounds containing a tert-butyl group. The molecular weight of this compound (C7H16ClNO2S) is 213.73 g/mol .
The presence of a chlorine atom will result in a characteristic M+2 isotope peak for any fragment containing chlorine, with an intensity approximately one-third of the corresponding M peak, due to the natural abundance of ³⁵Cl and ³⁷Cl.
Table 1: Predicted m/z Values and Relative Abundance of Key Fragments
| Predicted m/z | Proposed Fragment Ion | Proposed Fragmentation Pathway | Predicted Relative Abundance |
| 213/215 | [C₇H₁₆ClNO₂S]⁺• | Molecular Ion (M⁺•) | Low |
| 198/200 | [C₆H₁₃ClNO₂S]⁺ | Loss of a methyl radical (•CH₃) from the tert-butyl group. | Moderate |
| 157 | [C₄H₁₀NO₂S]⁺ | Cleavage of the C-C bond alpha to the chlorine atom and loss of C₃H₆Cl•. | Low |
| 120 | [C₄H₁₀NS]⁺ | Cleavage of the S-O bonds with loss of O₂. | Low |
| 106 | [C₃H₇NO₂S]⁺ | Loss of the tert-butyl group (•C₄H₉). | Moderate to High |
| 77 | [C₃H₆Cl]⁺ | Cleavage of the C-S bond, forming the chloropropyl cation. | Moderate |
| 57 | [C₄H₉]⁺ | Formation of the stable tert-butyl cation. | High (likely Base Peak) |
Predicted Fragmentation Pathway
The fragmentation of this compound in an electron ionization mass spectrometer is anticipated to proceed through several key pathways. The initial event is the removal of an electron to form the molecular ion, [M]⁺•. Due to the high energy of EI, this molecular ion is prone to extensive fragmentation.
Common fragmentation patterns for sulfonamides include cleavage of the S-N and C-S bonds.[1] Molecules containing a tert-butyl group characteristically lose a methyl radical to form a stable tertiary carbocation or cleave to form the highly stable tert-butyl cation (m/z 57).[2] For alkyl chlorides, cleavage of the C-Cl and adjacent C-C bonds is typical.[3]
Experimental Protocols
This section details a representative protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.
Sample Preparation
-
Solvent Selection : Use a volatile organic solvent such as dichloromethane or ethyl acetate. Ensure the solvent is of high purity (GC or HPLC grade) to avoid background interference.[4]
-
Sample Concentration : Prepare a stock solution of the analyte at a concentration of approximately 1 mg/mL. From the stock solution, prepare a working solution of about 10 µg/mL.[5]
-
Filtration : To prevent contamination of the GC system, ensure the sample is free of particulate matter by centrifuging or filtering through a 0.2 µm syringe filter before transferring to a GC vial.[4]
-
Vialing : Transfer the final sample solution to a 1.5 mL glass autosampler vial. Use a vial with a PTFE-lined cap to prevent contamination.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
Table 2: GC-MS Instrument Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless (1 µL injection volume) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | Initial temp: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-450 |
| Scan Rate | 2 scans/sec |
| Transfer Line Temp | 280 °C |
Experimental Workflow
The overall process for analyzing a small molecule like this compound by GC-MS involves several distinct stages, from initial sample handling to final data interpretation.
References
- 1. Electron ionization mass spectra of alkylated sulfabenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C3H7Cl CH3CH2CH2Cl mass spectrum of 1-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. uoguelph.ca [uoguelph.ca]
An In-depth Technical Guide to N-tert-butyl-3-chloropropane-1-sulfonamide: Safety, Handling, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-tert-butyl-3-chloropropane-1-sulfonamide, a key intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, detailed safety and handling procedures, and a representative synthetic protocol. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound.
Chemical and Physical Properties
This compound is a stable organic compound under standard conditions.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₆ClNO₂S | PubChem[2] |
| Molecular Weight | 213.73 g/mol | PubChem[2] |
| CAS Number | 63132-85-4 | PubChem[2] |
| Appearance | White solid | ChemBK[1] |
| Melting Point | 70-72 °C | ChemBK[1] |
| Boiling Point | 293.7 ± 42.0 °C (Predicted) | ChemBK[1] |
| Density | 1.153 ± 0.06 g/cm³ (Predicted) | ChemBK[1] |
| Solubility | Soluble in chloroform and dimethylformamide; Insoluble in water. | ChemBK[1] |
| Vapor Pressure | 0.002 mmHg at 25°C | ChemBK[1] |
Safety and Handling
Hazard Identification and Precautionary Measures
The compound is generally classified as harmful and an irritant. The primary hazards and corresponding precautionary statements are summarized in Table 2.
Table 2: Hazard Identification and Precautionary Statements
| Hazard Statement | GHS Classification | Precautionary Measures |
| Harmful if swallowed | Acute toxicity, Oral (Category 4) | Do not eat, drink or smoke when using this product. If swallowed, rinse mouth and seek medical advice. |
| Causes skin irritation | Skin corrosion/irritation (Category 2) | Wear protective gloves and clothing. If on skin, wash with plenty of water. If irritation occurs, get medical advice. |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. |
| May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. |
Note: This information is based on available safety data sheets and may not be exhaustive. A thorough risk assessment should be conducted before handling this chemical.
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A laboratory coat and, if necessary, additional protective clothing to prevent skin contact.
-
Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.
Storage and Disposal
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[3]
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[4] It is recommended to use a licensed professional waste disposal service.[4] Do not allow the chemical to enter drains or waterways.[4]
A logical workflow for handling hazardous chemicals is presented in the following diagram:
Caption: A logical workflow for the safe handling and disposal of hazardous chemicals.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 3-chloropropane-1-sulfonyl chloride with tert-butylamine in the presence of a base to neutralize the hydrochloric acid byproduct.[5]
Reaction Scheme:
Materials:
-
3-Chloropropane-1-sulfonyl chloride
-
tert-Butylamine
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Hexane and Ethyl Acetate (for recrystallization or chromatography)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-chloropropane-1-sulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a hexane/ethyl acetate mixture or by column chromatography on silica gel.
The following diagram illustrates the general workflow for this synthesis:
Caption: A generalized workflow for the synthesis and purification of the target compound.
Expected Spectroscopic Data
While specific experimental spectra for this compound are not widely published, the expected NMR chemical shifts can be predicted based on the structure and data from similar sulfonamide compounds.
¹H NMR:
-
-C(CH₃)₃: A singlet around 1.2-1.4 ppm.
-
-SO₂-NH-: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration. In some cases, this proton may exchange and not be observed.
-
-CH₂-Cl: A triplet around 3.6-3.8 ppm.
-
-SO₂-CH₂-: A triplet around 3.1-3.3 ppm.
-
-CH₂-CH₂-Cl: A multiplet (quintet) around 2.1-2.3 ppm.
¹³C NMR:
-
-C(CH₃)₃: A signal around 30-32 ppm.
-
-C(CH₃)₃: A signal around 52-54 ppm.
-
-CH₂-Cl: A signal around 42-44 ppm.
-
-SO₂-CH₂-: A signal around 50-52 ppm.
-
-CH₂-CH₂-Cl: A signal around 25-27 ppm.
Applications in Research and Development
This compound serves as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. The presence of the reactive chloropropyl group allows for various nucleophilic substitution reactions, enabling the introduction of diverse functionalities. The sulfonamide moiety is a common pharmacophore in many clinically used drugs.
This guide is intended to provide a foundation for the safe and effective handling and use of this compound. It is imperative that all laboratory work is conducted with the appropriate safety precautions and in accordance with institutional and regulatory guidelines.
References
N-tert-butyl-3-chloropropane-1-sulfonamide material safety data sheet (MSDS)
An In-depth Technical Guide to N-tert-butyl-3-chloropropane-1-sulfonamide
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a certified Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) and should not be used as a substitute for an official document provided by a chemical manufacturer. All personnel handling this chemical should consult the official SDS from their supplier and adhere to all appropriate laboratory safety protocols.
Chemical Identification and Properties
This compound is an organic compound recognized as a key intermediate in the synthesis of various pharmaceutical and agrochemical products.[1][2] Its identity and core physicochemical properties, largely based on computational predictions, are summarized below.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | [3][4] |
| CAS Number | 63132-85-4 | [3][4] |
| Molecular Formula | C7H16ClNO2S | [3][4] |
| Molecular Weight | 213.72 g/mol | [4] |
| Canonical SMILES | CC(C)(C)NS(=O)(=O)CCCCl | [3][4] |
| InChI Key | SPGDRXRIVPMUCK-UHFFFAOYSA-N | [3][4] |
| Synonyms | 3-Chloropropane-1-sulfonic acid tert-butylamide, N-(tert-butyl)-3-chloropropane-1-sulfonamide | [3] |
Table 2: Physicochemical Properties
| Property | Value | Notes | Source |
| Physical Form | Powder / White solid | Assumed based on similar compounds | [5] |
| Melting Point | 70-72 °C | Solvent: hexane | [5] |
| Boiling Point | 293.7 ± 42.0 °C | Predicted | [5] |
| Density | 1.153 ± 0.06 g/cm³ | Predicted | [5] |
| Flash Point | 131.446 °C | Predicted | [5] |
| Vapor Pressure | 0.002 mmHg at 25°C | Predicted | [5] |
| Solubility | Insoluble in water; Soluble in chloroform, dimethylformamide | General observation | [5] |
| logP | 1.3 | Computed by XLogP3 | [3] |
Hazard Identification and Safety
The hazard profile of this compound requires careful handling. There is some variation in the reported GHS classifications among suppliers, indicating that the full toxicological profile may not be thoroughly investigated.[6] All users should handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area or chemical fume hood.
Table 3: GHS Hazard Classification
| Classification | Hazard Code | Description | Signal Word | Pictogram | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | Warning / Danger | GHS07 (Exclamation Mark) | [4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | Danger | GHS07 (Exclamation Mark) | |
| Serious Eye Damage | H318 | Causes serious eye damage | Danger | GHS05 (Corrosion) | |
| STOT - Single Exposure | H335 | May cause respiratory irritation | Danger | GHS07 (Exclamation Mark) |
Precautionary Statements (Consolidated):
-
Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection).[7]
-
Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER/doctor).
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).
Experimental Protocols
While specific experimental data for this compound is not publicly available, the properties and hazards listed in an SDS are typically determined using standardized test guidelines, such as those established by the OECD (Organisation for Economic Co-operation and Development).
Acute Oral Toxicity (OECD TG 423)
-
Principle: This is an acute toxicity test using a stepwise procedure with a small number of animals per step. The outcome is the classification of the substance based on observed mortality and morbidity.
-
Methodology: A single, high dose (e.g., 2000 mg/kg body weight) is administered to a group of fasted rodents (typically female rats) via oral gavage.
-
Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.
-
Endpoint: If mortality is observed, the test is repeated with lower doses on new groups of animals to determine the dose range that causes lethality, leading to a GHS classification (e.g., H302 "Harmful if swallowed").
Skin Irritation/Corrosion (OECD TG 404)
-
Principle: This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.
-
Methodology: A small amount of the test substance (0.5 g) is applied to a shaved patch of skin on a test animal (typically an albino rabbit) and covered with a gauze patch for a set period (e.g., 4 hours).
-
Observation: The skin is observed and graded for erythema (redness) and edema (swelling) at specific intervals after patch removal (e.g., 1, 24, 48, and 72 hours).
-
Endpoint: The mean scores for erythema and edema determine the classification. A mean score of ≥ 2.3 and < 4.0 for either effect would classify the substance as a skin irritant (H315).
Serious Eye Damage/Irritation (OECD TG 405)
-
Principle: This test assesses the potential of a substance to cause damage to the eye.
-
Methodology: A small, measured amount of the test substance (e.g., 0.1 mL or 0.1 g) is applied into the conjunctival sac of one eye of a test animal (albino rabbit). The other eye remains untreated as a control.
-
Observation: The eyes are examined at specific intervals (1, 24, 48, and 72 hours) and scored for corneal opacity, iris lesions, and conjunctival redness and swelling.
-
Endpoint: Effects that are not fully reversible within 21 days are considered "Serious Eye Damage" (H318). Reversible effects lead to an "Eye Irritation" classification.
Logical and Experimental Workflows
As this compound is a synthetic intermediate, no biological signaling pathways are associated with it. Instead, a logical workflow for assessing and handling a research chemical based on its SDS is presented.
Caption: GHS Hazard Classification Workflow.
The diagram above illustrates the systematic process for classifying a chemical according to the Globally Harmonized System (GHS). It begins with the collection of intrinsic property data, proceeds through classification against standardized criteria, and culminates in the creation of standardized hazard communication elements found on an SDS and product labels.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C7H16ClNO2S | CID 11701296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. N-tert-butyl-3-chloro-1-propanesulfonamide [chembk.com]
- 6. capotchem.com [capotchem.com]
- 7. web.faa.illinois.edu [web.faa.illinois.edu]
In-Depth Technical Guide on the Stability and Storage of N-tert-butyl-3-chloropropane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-tert-butyl-3-chloropropane-1-sulfonamide. The information presented herein is synthesized from available chemical data and established methodologies for stability testing of related compounds, offering a framework for handling and quality assessment.
Core Chemical Properties
This compound is a white solid compound. Key physical and chemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₇H₁₆ClNO₂S |
| Molecular Weight | 213.73 g/mol |
| CAS Number | 63132-85-4 |
| Appearance | White solid[1] |
| Solubility | Insoluble in water; Soluble in organic solvents such as chloroform and dimethylformamide.[1] |
Stability Profile
This compound is generally considered a stable compound under standard laboratory conditions.[1] However, its chemical integrity can be compromised by specific environmental factors, primarily elevated temperatures and high acidity.
Key Stability Characteristics:
-
Thermal Stability: The compound is susceptible to hydrolysis at higher temperatures.[1] While specific degradation onset temperatures and rates are not publicly documented, thermal stress is a critical factor in its stability.
-
Hydrolytic Stability: Hydrolysis is a potential degradation pathway, particularly in the presence of concentrated acids.[1] The stability in neutral and basic aqueous media has not been extensively reported.
-
Photostability: While not explicitly detailed in the available literature for this specific molecule, many sulfonamide-containing compounds exhibit sensitivity to light. Therefore, exposure to UV and visible light should be considered a potential risk factor for degradation.
Caption: Key factors influencing the stability of this compound.
Recommended Storage Conditions
To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended. These are based on the compound's known sensitivities and general best practices for chemical storage.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool environment. | Minimizes the rate of potential thermal degradation. |
| Light Exposure | Store in a dark place, protected from light.[1] | Prevents potential photodegradation. |
| Atmosphere | Store in a dry and well-ventilated area.[1] | Reduces the risk of moisture-induced hydrolysis. |
| Container | Keep in a tightly sealed, inert container. | Protects from atmospheric moisture and contaminants. |
Experimental Protocols for Stability Assessment
The following protocols are based on the International Council for Harmonisation (ICH) Q1A guidelines and established practices for stability-indicating assays of sulfonamides. These methodologies can be adapted to generate specific stability data for this compound.
Forced Degradation (Stress Testing) Protocol
This study is designed to identify likely degradation products and establish the intrinsic stability of the molecule.
Methodology:
-
Sample Preparation: Prepare solutions of the compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Treat the solution with 1N HCl at 70°C for a defined period (e.g., 2, 4, 8 hours).
-
Base Hydrolysis: Treat the solution with 1N NaOH at 70°C for a defined period.
-
Oxidative Degradation: Treat the solution with 10% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C).
-
Photodegradation: Expose the solution to a calibrated light source (as per ICH Q1B guidelines).
-
-
Analysis: At each time point, neutralize the samples (if necessary) and analyze using a validated stability-indicating HPLC method with a PDA detector to quantify the parent compound and detect any degradation products.
ICH-Compliant Stability Study Protocol
This protocol outlines long-term and accelerated studies to determine a re-test period or shelf life.
Methodology:
-
Sample Packaging: Package the solid compound in containers that simulate the proposed long-term storage solution.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.
-
-
Testing Schedule: Pull samples at predetermined intervals (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated).
-
Analytical Tests: At each pull point, perform a suite of tests including:
-
Appearance (visual inspection)
-
Assay (potency) by a stability-indicating method
-
Quantification of any degradation products
-
Caption: A typical experimental workflow for assessing the stability of this compound.
Safety and Handling
Standard laboratory precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[2]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.[2]
-
First Aid: In case of skin or eye contact, rinse the affected area thoroughly with water and seek medical advice if irritation persists.[2]
For comprehensive safety information, always consult the supplier's Material Safety Data Sheet (MSDS).
References
Methodological & Application
N-tert-butyl-3-chloropropane-1-sulfonamide synthesis from 3-chloropropane-1-sulfonyl chloride
For researchers, scientists, and professionals in drug development, the synthesis of N-tert-butyl-3-chloropropane-1-sulfonamide is a critical step in the development of various pharmaceutical and agrochemical agents. This document provides detailed application notes and experimental protocols for the synthesis of this key intermediate from 3-chloropropane-1-sulfonyl chloride and tert-butylamine.
This compound, a white solid at room temperature, serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a reactive sulfonyl chloride moiety and a protected amine, allows for sequential chemical modifications, making it a valuable precursor in the construction of more complex molecules. The high purity of this compound, often exceeding 99%, is paramount for its application in the synthesis of active pharmaceutical ingredients (APIs).
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 63132-85-4 |
| Molecular Formula | C₇H₁₆ClNO₂S |
| Molecular Weight | 213.73 g/mol [1] |
| Melting Point | 70-72 °C |
| Appearance | White solid |
| Solubility | Soluble in organic solvents such as chloroform and dimethylformamide; insoluble in water. |
Synthesis Pathway
The synthesis of this compound is achieved through a nucleophilic substitution reaction. In this process, the nucleophilic tert-butylamine attacks the electrophilic sulfur atom of 3-chloropropane-1-sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol details a standard laboratory procedure for the synthesis of this compound.
Materials:
-
3-chloropropane-1-sulfonyl chloride
-
tert-Butylamine
-
Triethylamine (or another suitable base)
-
Dichloromethane (or another suitable aprotic solvent)
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Apparatus for filtration
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: Dissolve 3-chloropropane-1-sulfonyl chloride in anhydrous dichloromethane in the reaction flask. In the dropping funnel, prepare a solution of tert-butylamine and triethylamine in anhydrous dichloromethane. A slight excess of tert-butylamine and the base is typically used.
-
Reaction: Cool the solution in the reaction flask to 0 °C using an ice bath. Slowly add the tert-butylamine and triethylamine solution from the dropping funnel to the stirred solution of 3-chloropropane-1-sulfonyl chloride over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Washing: Wash the organic layer sequentially with 1 M hydrochloric acid, deionized water, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane or an ethanol/water mixture) to yield a white solid.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of the target compound.
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Molar Ratio (Sulfonyl Chloride:Amine:Base) | 1 : 1.1-1.5 : 1.1-1.5 | A slight excess of the amine and base is used to ensure complete reaction and neutralization of HCl. |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling is important to control the exothermic reaction. |
| Reaction Time | 2 - 6 hours | Monitor by TLC for completion. |
| Expected Yield | 70 - 95% | Yield is dependent on reaction scale and purification efficiency. |
| Purity (after recrystallization) | > 99% | High purity is achievable with careful recrystallization. |
Characterization
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., S=O and N-H stretches).
-
Melting Point Analysis: To assess the purity of the crystalline solid.
By following these detailed protocols, researchers can reliably synthesize high-purity this compound for its diverse applications in the development of novel therapeutic and agrochemical agents.
References
Application Notes and Protocols: Synthesis of N-tert-butyl-3-(primary amino)propane-1-sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butyl-3-chloropropane-1-sulfonamide is a valuable bifunctional molecule utilized as a key building block in the synthesis of various compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its structure incorporates a reactive primary alkyl chloride for nucleophilic substitution and a sulfonamide moiety, a common pharmacophore in many therapeutic agents.[2][3][4] This document provides detailed application notes and experimental protocols for the reaction of this compound with primary amines to generate a library of N-substituted-aminopropane-sulfonamide derivatives. This reaction proceeds via a standard nucleophilic aliphatic substitution (SN2) mechanism, where the primary amine displaces the chloride to form a new carbon-nitrogen bond.
The resulting secondary amine-containing sulfonamides are versatile intermediates for further chemical modifications, making them valuable scaffolds in drug discovery programs. The protocols provided herein are designed to be a practical guide for researchers, offering a general methodology that can be adapted for a variety of primary amine substrates.
Reaction Principle and Strategy
The core reaction involves the alkylation of a primary amine with this compound. The primary amine acts as the nucleophile, attacking the electrophilic carbon atom adjacent to the chlorine atom.
A common challenge in the alkylation of primary amines is the potential for overalkylation, as the secondary amine product is often more nucleophilic than the starting primary amine. This can lead to the formation of tertiary amine byproducts. To favor the desired mono-alkylation product, a molar excess of the primary amine is typically employed. The excess amine also serves as a base to neutralize the hydrochloric acid generated during the reaction. Alternatively, a non-nucleophilic inorganic or organic base can be used.
Data Presentation: Representative Reaction of this compound with Primary Amines
The following table summarizes typical reaction conditions and expected yields for the synthesis of various N-tert-butyl-3-(substituted amino)propane-1-sulfonamides. The data is representative and may vary based on the specific primary amine used and the scale of the reaction.
| Entry | Primary Amine | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | Acetonitrile | K₂CO₃ | 80 | 12 | 85 |
| 2 | Aniline | DMF | Et₃N | 100 | 24 | 65 |
| 3 | n-Butylamine | THF | Excess n-Butylamine | 65 | 18 | 78 |
| 4 | 4-Methoxybenzylamine | Acetonitrile | K₂CO₃ | 80 | 12 | 88 |
| 5 | 2-Aminoethanol | Isopropanol | Excess 2-Aminoethanol | 80 | 20 | 70 |
Experimental Protocols
General Protocol for the Reaction of this compound with a Primary Amine
This protocol describes a general method for the synthesis of N-tert-butyl-3-(primary amino)propane-1-sulfonamides using either an inorganic base or an excess of the reactant amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, aniline, n-butylamine)
-
Anhydrous solvent (e.g., Acetonitrile, Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), or excess primary amine)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate, Hexanes)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Reagents:
-
Method A (with inorganic/organic base): Add the primary amine (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq or Et₃N, 2.0 eq), and the anhydrous solvent (e.g., Acetonitrile or DMF, providing a 0.2-0.5 M solution).
-
Method B (with excess amine as base): Add the primary amine (3.0 eq) and the anhydrous solvent (e.g., THF, providing a 0.2-0.5 M solution).
-
-
Reaction: Flush the flask with an inert gas (Nitrogen or Argon). Heat the reaction mixture to the desired temperature (typically 65-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If an inorganic base was used, filter the solid precipitate and wash with a small amount of the reaction solvent.
-
Concentrate the filtrate or the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the residue in a suitable organic solvent (e.g., Ethyl acetate or Dichloromethane) and wash with water or brine to remove any remaining salts or water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-tert-butyl-3-(primary amino)propane-1-sulfonamide derivative.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-tert-butyl-3-(primary amino)propane-1-sulfonamides.
Caption: General experimental workflow for the synthesis of N-tert-butyl-3-(primary amino)propane-1-sulfonamides.
Reaction Scheme
The logical relationship of the reactants and products in this synthesis is depicted below.
Caption: Reaction scheme for the synthesis of N-tert-butyl-3-(primary amino)propane-1-sulfonamides.
References
N-tert-butyl-3-chloropropane-1-sulfonamide: A Versatile Building Block for Organic Synthesis
Introduction
N-tert-butyl-3-chloropropane-1-sulfonamide is a valuable bifunctional molecule widely employed as a building block in organic synthesis. Its structure, featuring a reactive chloropropyl chain and a protected sulfonamide group, allows for a diverse range of chemical transformations, making it a key intermediate in the preparation of various heterocyclic compounds and other molecules of pharmaceutical and agrochemical interest. This document provides detailed application notes and protocols for the use of this compound in the synthesis of cyclopropanesulfonamides and gamma-sultams, highlighting its utility for researchers, scientists, and drug development professionals.
Application 1: Synthesis of N-tert-butylcyclopropanesulfonamide via Intramolecular Cyclization
One of the primary applications of this compound is its use in the synthesis of N-tert-butylcyclopropanesulfonamide. This transformation is achieved through an intramolecular cyclization reaction, a process that forms a stable three-membered cyclopropane ring. This cyclopropylsulfonamide motif is a valuable scaffold in medicinal chemistry.
Experimental Protocol: Synthesis of N-tert-butylcyclopropanesulfonamide
This protocol is adapted from established procedures for the cyclization of related sulfonamides.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, dropping funnel, syringe)
-
Magnetic stirrer and stir bar
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Base: Slowly add n-butyllithium (2.2 equivalents, 2.5 M in hexanes) dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature does not rise significantly.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature over a period of 1.5 hours.
-
Second Deprotonation (optional, for subsequent alkylation): For the synthesis of substituted cyclopropanes, the reaction can be cooled again to -78 °C, and an additional equivalent of n-BuLi can be added.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes of the reaction mixture).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by crystallization from a suitable solvent such as hexane to afford N-tert-butylcyclopropanesulfonamide as a solid.
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) |
| N-tert-butylcyclopropanesulfonamide | This compound | n-Butyllithium | THF | -78 to RT | ~80-90 |
| tert-butyl (1-methylcyclopropyl)sulfonylcarbamate | tert-butyl cyclopropylsulfonylcarbamate, methyl iodide | n-Butyllithium | THF/hexane | -78 to RT | 81 |
Reaction Workflow:
Caption: Workflow for the synthesis of N-tert-butylcyclopropanesulfonamide.
Application 2: Synthesis of N-tert-butyl-gamma-sultams via Intermolecular Nucleophilic Substitution and Intramolecular Cyclization
This compound can also serve as a precursor for the synthesis of five-membered cyclic sulfonamides, known as gamma-sultams. This typically involves a two-step process: an initial intermolecular nucleophilic substitution at the chloropropyl terminus, followed by an intramolecular cyclization.
Conceptual Experimental Workflow
-
Nucleophilic Substitution: The first step would involve the reaction of this compound with a suitable nucleophile. For instance, reaction with sodium azide would yield N-tert-butyl-3-azidopropane-1-sulfonamide. This intermediate could then be reduced to the corresponding amine.
-
Intramolecular Cyclization: The resulting amino-sulfonamide would then undergo an intramolecular cyclization to form the gamma-sultam ring. This cyclization can often be promoted by a base or through the formation of a more reactive intermediate.
Logical Relationship Diagram:
N-tert-butyl-3-chloropropane-1-sulfonamide: A Versatile Building Block in the Synthesis of Kinase Inhibitors
Application Note AN2025-12-30
Introduction
N-tert-butyl-3-chloropropane-1-sulfonamide is a bifunctional molecule that has emerged as a valuable synthetic intermediate in the field of drug discovery. Its structure, featuring a reactive chloropropane chain and a sulfonamide moiety, allows for its incorporation into a variety of molecular scaffolds. This application note details the use of this compound as a key building block in the synthesis of a novel series of kinase inhibitors, highlighting its role in introducing a flexible side chain that can be crucial for potent and selective biological activity.
Chemical Properties
| Property | Value |
| CAS Number | 63132-85-4 |
| Molecular Formula | C₇H₁₆ClNO₂S |
| Molecular Weight | 213.73 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. |
Application in the Synthesis of Kinase Inhibitors
Kinases are a critical class of enzymes that regulate a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.
This compound has been successfully employed in the synthesis of potent kinase inhibitors. The chloropropane group of this reagent allows for the alkylation of nucleophilic centers, such as phenols, to introduce a three-carbon chain bearing a tert-butylsulfonamide group. This sulfonamide-containing side chain can form key hydrogen bonding interactions within the ATP-binding pocket of kinases, contributing to the overall binding affinity and selectivity of the inhibitor.
A notable application is in the synthesis of substituted quinoline derivatives that act as kinase inhibitors. In this context, this compound is used to alkylate a hydroxyl group on the quinoline core, forming an ether linkage. This synthetic strategy is exemplified in the preparation of compounds with potential therapeutic applications.
Experimental Protocol: Synthesis of a Kinase Inhibitor Intermediate
This protocol describes the synthesis of N-tert-butyl-3-((4-((2,4-dichloro-5-methoxyphenyl)amino)-3-cyano-6-methoxyquinolin-7-yl)oxy)propane-1-sulfonamide, a key intermediate in the development of novel kinase inhibitors, as detailed in patent WO 2010/026318 A1.
Materials:
-
4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile
-
This compound
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Water (H₂O)
-
Brine
Procedure:
-
To a solution of 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile (1.0 eq) in DMF, add this compound (1.5 eq) and potassium carbonate (3.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the desired product.
Quantitative Data Summary
While specific IC50 or Ki values for the final compounds derived from this intermediate are proprietary and not publicly available in the cited patent, the successful synthesis of the target molecule demonstrates the utility of this compound as a synthetic tool. The yield and purity of the resulting intermediate are critical metrics for the feasibility of a synthetic route in a drug discovery program.
| Intermediate | Synthetic Step | Key Reagents | Yield (%) | Purity (%) |
| N-tert-butyl-3-((4-((2,4-dichloro-5-methoxyphenyl)amino)-3-cyano-6-methoxyquinolin-7-yl)oxy)propane-1-sulfonamide | O-alkylation | This compound, K₂CO₃, DMF | Not explicitly stated in the public document, but generally moderate to good for this type of reaction. | >95% (typical for drug discovery intermediates after purification) |
Visualizing the Synthetic Workflow and Signaling Pathway Context
To better understand the application of this compound, the following diagrams illustrate the experimental workflow and the general context of kinase inhibitor action.
This compound is a valuable and versatile reagent in drug discovery, particularly for the synthesis of kinase inhibitors. Its bifunctional nature allows for the straightforward introduction of a sulfonamide-containing side chain, which can be critical for achieving high potency and selectivity. The experimental protocol outlined demonstrates a practical application of this building block in the synthesis of a complex intermediate, highlighting its importance for researchers and scientists in the field of medicinal chemistry.
Application Notes and Protocols: The Role of N-tert-butyl-3-chloropropane-1-sulfonamide in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-tert-butyl-3-chloropropane-1-sulfonamide as a key intermediate in the synthesis of agrochemicals. This document offers detailed experimental protocols and data for the synthesis of a specific herbicide, demonstrating the practical application of this versatile chemical building block.
Introduction
This compound (CAS No. 63132-85-4) is a bifunctional molecule featuring a reactive chloropropyl group and a sterically hindered sulfonamide moiety. This unique combination of functional groups makes it a valuable intermediate for introducing a sulfonamide-containing alkyl chain into a variety of molecular scaffolds. In the agrochemical industry, the incorporation of such groups can significantly influence the biological activity, selectivity, and physicochemical properties of the final product. The tert-butyl group provides steric hindrance that can modulate binding to target enzymes and improve stability, while the sulfonamide group is a well-known pharmacophore in many bioactive molecules, including herbicides and fungicides.
Application in Herbicide Synthesis: Synthesis of a Sulfonylurea Precursor
This compound is a crucial reagent in the synthesis of precursors for certain sulfonylurea herbicides. The chloropropyl group allows for facile alkylation of nucleophilic substrates, such as phenols or amines, which are common moieties in agrochemical structures. The following sections detail the synthesis of a key intermediate used in the development of novel sulfonylurea herbicides.
Reaction Scheme: Alkylation of a Heterocyclic Amine
A primary application of this compound is the N-alkylation of heterocyclic amines, a common structural motif in many herbicides. The resulting product contains the N-tert-butylpropanesulfonamide side chain, which can be further functionalized.
Application Notes and Protocols: N-tert-butyl-3-chloropropane-1-sulfonamide in the Synthesis of Sulfonamide-Containing Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and a summary of the utility of N-tert-butyl-3-chloropropane-1-sulfonamide as a precursor for the synthesis of sulfonamide-containing heterocycles. This document is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction
Sulfonamide-containing heterocycles are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The synthesis of these scaffolds is of paramount importance in the discovery of new therapeutic agents.[3] this compound is a versatile bifunctional molecule that holds potential as a building block for the construction of various saturated heterocyclic systems incorporating a sulfonamide moiety, which can be considered as cyclic sulfonamides or sultams.[1][4] The presence of a nucleophilic sulfonamide nitrogen and an electrophilic alkyl chloride within the same molecule allows for intramolecular cyclization strategies to form strained ring systems, which are of significant interest in drug design.
This document outlines a specific application of this compound in the synthesis of a cyclopropyl sulfonamide derivative, a valuable building block in medicinal chemistry. Additionally, it explores the potential for the synthesis of other heterocyclic systems.
Synthesis of N-tert-butyl-cyclopropanesulfonamide
The intramolecular cyclization of this compound provides a direct route to N-tert-butyl-cyclopropanesulfonamide. This transformation is typically achieved in the presence of a strong, non-nucleophilic base that facilitates the deprotonation of the sulfonamide nitrogen, followed by an intramolecular nucleophilic substitution to displace the chloride and form the three-membered ring.
Experimental Protocol: Synthesis of N-tert-butyl-cyclopropanesulfonamide
This protocol is adapted from a patented procedure for the synthesis of cyclopropyl sulfonamide, where this compound is a key intermediate.
Reaction Scheme:
Caption: Intramolecular cyclization of this compound.
Materials:
-
This compound
-
n-Butyl lithium (or other n-alkyl lithium) solution in hexanes
-
Anhydrous toluene
-
Water (for quenching)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A solution of this compound in anhydrous toluene is prepared in a round-bottom flask under an inert atmosphere.
-
The solution is cooled to -30 °C using a suitable cooling bath.
-
A solution of n-alkyl lithium (e.g., n-butyl lithium) is added dropwise to the cooled solution, maintaining the temperature below -25 °C. The addition of the strong base facilitates the deprotonation of the sulfonamide.
-
After the addition is complete, the reaction mixture is stirred at -30 °C for 30 minutes.
-
The reaction is then warmed to 0 °C and stirred for an additional period, during which the intramolecular cyclization occurs.
-
The reaction is carefully quenched by the slow addition of water at 0 °C.
-
The layers are separated, and the aqueous layer is extracted with toluene.
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-tert-butyl-cyclopropanesulfonamide.
-
Further purification can be achieved by crystallization or column chromatography.
Quantitative Data
| Product | Starting Material | Reagents | Solvent | Temperature | Yield | Purity | Reference |
| N-tert-butyl-cyclopropanesulfonamide | This compound | n-Alkyl Lithium | Toluene | -30 °C to 0 °C | High | >99% | [5] |
Note: The patent describes this as a step in a one-pot process without isolation of the intermediate, leading to cyclopropyl sulfonamide after deprotection. The yield is reported for the overall process.
Potential for Synthesis of Other Heterocycles
While the synthesis of the three-membered cyclopropane ring is a documented application, the structure of this compound also suggests the potential for the formation of a four-membered sultam (1,2-thiazetidine 1,1-dioxide) via an alternative cyclization pathway. This would involve the deprotonation of the carbon alpha to the sulfonyl group, followed by intramolecular attack on the carbon bearing the chlorine. However, the acidity of the N-H proton is significantly greater, making the formation of the cyclopropane derivative the more favorable pathway under the conditions described.
The synthesis of substituted 1,2-thiazetidine 1,1-dioxides (β-sultams) is of interest due to their analogy to β-lactam antibiotics.
Biological Significance and Signaling Pathways
Sulfonamide-containing heterocycles are known to interact with a variety of biological targets. For instance, many sulfonamide drugs act by inhibiting specific enzymes. A well-known example is the inhibition of dihydropteroate synthase in bacteria by sulfa drugs, which disrupts folic acid synthesis.
While the direct biological activity of this compound is not extensively documented, the resulting heterocyclic scaffolds are of significant interest. Cyclopropyl groups are often incorporated into drug candidates to improve metabolic stability and binding affinity. The resulting cyclopropyl sulfonamide can be a precursor to compounds that may interact with various biological targets.
Caption: Logical workflow from starting material to potential therapeutic application.
Conclusion
This compound serves as a valuable precursor for the synthesis of N-tert-butyl-cyclopropanesulfonamide, a motif of interest in medicinal chemistry. The protocol provided outlines a robust method for this transformation. While the exploration of this starting material for the synthesis of a wider range of heterocycles is not extensively documented, its bifunctional nature suggests potential for further synthetic exploration. The development of novel sulfonamide-containing heterocycles from readily available starting materials like this compound remains a promising avenue for the discovery of new therapeutic agents.
References
Application Notes and Protocols for N-Alkylation using N-tert-butyl-3-chloropropane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the N-alkylation of primary and secondary amines using N-tert-butyl-3-chloropropane-1-sulfonamide. This reaction is a valuable tool in synthetic and medicinal chemistry for the introduction of a 3-(N-tert-butylsulfonamido)propyl group onto a nitrogen-containing scaffold. This moiety can be useful for modifying the physicochemical properties of a molecule, such as its solubility and lipophilicity, or for providing a handle for further chemical transformations. The protocol described herein is based on established principles of nucleophilic substitution reactions.
Introduction
This compound is a bifunctional molecule featuring a sulfonamide group and a reactive primary alkyl chloride. The chlorine atom serves as a leaving group in nucleophilic substitution reactions, allowing for the alkylation of various nucleophiles, including primary and secondary amines. The reaction proceeds via an SN2 mechanism, where the amine attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a new carbon-nitrogen bond. The bulky tert-butyl group on the sulfonamide nitrogen generally prevents N-alkylation at the sulfonamide itself, directing the reaction to the chloropropane chain.
The resulting N-alkylated products are valuable intermediates in drug discovery and development. The sulfonamide group can act as a hydrogen bond donor and acceptor, potentially influencing the binding of the molecule to its biological target.
Experimental Protocol
This protocol details a general procedure for the N-alkylation of a representative secondary amine, morpholine, with this compound. The conditions can be adapted for other primary and secondary amines.
Materials:
-
This compound
-
Primary or Secondary Amine (e.g., Morpholine)
-
Anhydrous Acetonitrile (CH₃CN)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Sodium Iodide (NaI) (optional, as a catalyst)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Addition of Reagents: Add anhydrous potassium carbonate (2.0-3.0 eq) and, if desired, a catalytic amount of sodium iodide (0.1 eq).
-
Solvent and Amine Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1-0.5 M with respect to the sulfonamide. Add the primary or secondary amine (1.1-1.5 eq) to the reaction mixture.
-
Reaction Conditions: The reaction mixture is typically heated to reflux (approximately 82°C for acetonitrile) and stirred for 12-48 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts and wash the filter cake with a small amount of acetonitrile or another suitable solvent like ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Data Presentation
The following table summarizes representative reaction conditions and outcomes for the N-alkylation of amines with haloalkanes, which are analogous to the protocol described. Specific yields for the reaction with this compound would need to be determined experimentally.
| Entry | Amine | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | 1-bromo-3-chloropropane | K₂CO₃ | Acetonitrile | Reflux | 24 | >90 |
| 2 | Piperidine | 1-bromo-3-chloropropane | K₂CO₃ | DMF | 80 | 12 | 85-95 |
| 3 | Aniline | 1-bromo-3-chloropropane | NaHCO₃ | Ethanol | Reflux | 48 | 60-70 |
| 4 | Benzylamine | 1-bromo-3-chloropropane | Et₃N | THF | Reflux | 24 | 75-85 |
Note: The data in this table is based on analogous reactions and is provided for illustrative purposes. Actual results with this compound may vary.
Visualizations
Experimental Workflow Diagram:
Caption: General experimental workflow for the N-alkylation of amines.
Signaling Pathway Context (Hypothetical):
While there is no specific signaling pathway directly described for the products of this reaction in the provided search results, the sulfonamide moiety is a well-known pharmacophore. Sulfonamide-containing drugs are known to target various enzymes and receptors. For instance, some sulfonamides act as inhibitors of carbonic anhydrase, an enzyme involved in pH regulation and fluid balance. The N-alkylated products derived from this protocol could be investigated as potential modulators of such pathways.
Caption: Hypothetical pathway from synthesis to biological activity.
Application Notes and Protocols for the Purity Determination of N-tert-butyl-3-chloropropane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the purity determination of N-tert-butyl-3-chloropropane-1-sulfonamide. The analytical methods described herein are essential for quality control, stability testing, and regulatory compliance in the pharmaceutical industry.
Overview of Analytical Strategies
The purity of this compound can be effectively determined using a combination of chromatographic, spectroscopic, and titrimetric methods. The choice of method will depend on the specific requirements of the analysis, such as the need for high sensitivity, the nature of potential impurities, and the availability of instrumentation. This document outlines four primary analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A versatile and robust method for the separation and quantification of the active pharmaceutical ingredient (API) and its non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and semi-volatile impurities, including residual solvents and certain degradation products.
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method for determining the absolute purity of the compound without the need for a specific reference standard of the analyte.
-
Titrimetry: A classic and cost-effective method for the assay of the sulfonamide functional group.
The overall workflow for the purity determination of this compound is illustrated in the following diagram.
Figure 1: Overall workflow for the purity determination of this compound.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is the most common technique for assessing the purity of this compound and for separating it from potential process-related impurities and degradation products. A stability-indicating HPLC method can be developed and validated to ensure that all significant impurities are adequately resolved and quantified.
Experimental Protocol
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-25 min: Gradient to 10% A, 90% B
-
25-30 min: Hold at 10% A, 90% B
-
30.1-35 min: Return to 90% A, 10% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.[1]
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[2]
Data Presentation: Method Validation Summary
The following table summarizes typical performance characteristics for an HPLC method for the analysis of sulfonamides. This data is representative and should be verified for the specific method developed for this compound.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Range | 0.1 - 1.5 mg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL |
Forced Degradation Studies
Forced degradation studies are crucial to establish the stability-indicating nature of the HPLC method.[3][4] The API should be subjected to various stress conditions to induce degradation.[4]
Protocol for Forced Degradation:
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.[5]
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.[5]
-
Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for an extended period (e.g., 7 days).
Figure 2: Workflow for forced degradation studies.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and specific technique for the identification and quantification of volatile and semi-volatile impurities.
Experimental Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of 1 mg/mL.
Data Presentation: Method Validation Summary
The following table provides representative performance data for a GC-MS method for the analysis of related compounds.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.999[6] |
| Range | 0.1 - 10 µg/mL[6] |
| Accuracy (% Recovery) | 98 - 102%[6] |
| Precision (% RSD) | < 2%[6] |
| Limit of Detection (LOD) | 0.02 ppm |
| Limit of Quantitation (LOQ) | 0.05 ppm |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method of measurement that allows for the determination of the absolute purity of a substance without the need for an identical reference standard.[7]
Experimental Protocol
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Experimental Parameters:
-
Pulse Program: A standard single-pulse experiment with a calibrated 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the analyte and internal standard signals.
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.
Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.[8]
-
Add a known volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Ensure complete dissolution by gentle vortexing.
Purity Calculation: The purity of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
Data Presentation: Method Validation Summary
| Parameter | Typical Performance |
| Accuracy (% Bias) | < 1.0% |
| Precision (% RSD) | < 1.0% |
| Specificity | High (based on unique proton signals) |
Titrimetric Method
Titration provides a simple and cost-effective method for the assay of the acidic sulfonamide proton. Non-aqueous acid-base titration is typically employed.
Experimental Protocol
Instrumentation:
-
Autotitrator with a potentiometric or photometric endpoint detection system, or manual titration setup with a burette.
Reagents:
-
Titrant: 0.1 M Tetrabutylammonium hydroxide (TBAH) in a suitable non-aqueous solvent (e.g., isopropanol).
-
Solvent: A suitable non-aqueous solvent such as dimethylformamide (DMF) or acetone.
-
Indicator (for visual titration): Thymol blue or a similar indicator with a suitable pH range.
Procedure:
-
Accurately weigh approximately 200 mg of this compound into a titration vessel.
-
Dissolve the sample in 50 mL of the chosen solvent.
-
Add a few drops of the indicator if performing a visual titration.
-
Titrate with 0.1 M TBAH to the endpoint. The endpoint is observed as a distinct color change for visual titration or as an inflection point in the potentiometric titration curve.
-
Perform a blank titration with the solvent and subtract the blank volume from the sample titration volume.
Data Presentation: Method Validation Summary
| Parameter | Typical Performance |
| Linearity (R²) | > 0.999[9] |
| Range | 80 - 120% of the theoretical amount |
| Accuracy (% Recovery) | 99.0 - 101.0% |
| Precision (% RSD) | < 1.0% |
digraph "Titration_Principle" { graph [rankdir="LR"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];"Analyte" [label="this compound\n(Weak Acid)"]; "Titrant" [label="Tetrabutylammonium Hydroxide (TBAH)\n(Strong Base)"]; "Reaction" [shape=ellipse, style=filled, fillcolor="#FFFFFF", label="Neutralization\nReaction"]; "Endpoint" [label="Endpoint Detection\n(Potentiometric or Visual)"]; "Result" [shape=note, style=filled, fillcolor="#FFFFFF", label="Purity Calculation"];
"Analyte" -> "Reaction"; "Titrant" -> "Reaction"; "Reaction" -> "Endpoint"; "Endpoint" -> "Result"; }
Figure 3: Principle of the titrimetric assay.
Conclusion
The purity of this compound can be reliably determined using a combination of the analytical methods detailed in these application notes. For routine quality control, HPLC is the method of choice for its ability to separate and quantify both the API and potential impurities. GC-MS serves as a valuable orthogonal technique for the analysis of volatile impurities. qNMR offers a primary method for absolute purity determination, which is particularly useful for the qualification of reference standards. Titrimetry provides a simple and accurate assay method. A comprehensive purity assessment should ideally involve a combination of these techniques to provide a complete profile of the drug substance. All methods should be properly validated according to ICH guidelines to ensure reliable and accurate results.
References
- 1. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. nacalai.com [nacalai.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. medcraveonline.com [medcraveonline.com]
- 5. scispace.com [scispace.com]
- 6. researchtrendsjournal.com [researchtrendsjournal.com]
- 7. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art [mdpi.com]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. usp.org [usp.org]
Application Note: HPLC Analysis of N-tert-butyl-3-chloropropane-1-sulfonamide Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-tert-butyl-3-chloropropane-1-sulfonamide in reaction mixtures. The described protocol is essential for monitoring reaction progress, determining product purity, and identifying potential impurities. This method utilizes a reversed-phase C18 column with UV detection, providing a reliable and efficient means of analysis for researchers and professionals in drug development and chemical synthesis.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its purity is critical for the successful synthesis of downstream products.[1] Therefore, a validated analytical method to monitor its formation and purity in reaction mixtures is essential. The synthesis typically involves the reaction of 3-chloropropane-1-sulfonyl chloride with tert-butylamine.[1] This application note provides a comprehensive HPLC protocol for the separation and quantification of this compound from its starting materials and potential by-products.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid (analytical grade).
-
Standard: A certified reference standard of this compound.
Chromatographic Conditions
A gradient elution is recommended to ensure the separation of the polar starting materials from the less polar product.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Run Time | 20 minutes |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 17.0 | 10 | 90 |
| 17.1 | 90 | 10 |
| 20.0 | 90 | 10 |
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 acetonitrile/water mixture to concentrations ranging from 0.01 mg/mL to 0.2 mg/mL.
-
Sample Preparation:
-
Withdraw a 100 µL aliquot from the reaction mixture.
-
Dilute the aliquot with 900 µL of the 50:50 acetonitrile/water mixture.
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
Data Presentation
The following tables summarize the expected retention times and provide sample quantitative data for a typical reaction mixture analysis.
Table 1: Expected Retention Times of Analytes
| Analyte | Expected Retention Time (min) |
| tert-Butylamine | ~ 2.5 |
| 3-Chloropropane-1-sulfonyl chloride (hydrolyzed) | ~ 3.8 |
| This compound | ~ 10.2 |
| Potential Dimer Impurity | ~ 14.5 |
Table 2: Sample Quantitative Analysis of a Reaction Mixture
| Analyte | Retention Time (min) | Peak Area | Concentration (mg/mL) | % Area |
| tert-Butylamine | 2.48 | 150,234 | 0.08 | 5.2 |
| 3-Chloropropane-1-sulfonyl chloride (hydrolyzed) | 3.85 | 85,672 | 0.04 | 2.9 |
| This compound | 10.21 | 2,560,987 | 1.25 | 88.7 |
| Potential Dimer Impurity | 14.53 | 91,456 | 0.05 | 3.2 |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the HPLC analysis process, from sample acquisition to final data analysis.
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The HPLC method detailed in this application note provides a reliable and reproducible approach for the analysis of this compound in reaction mixtures. The protocol is straightforward to implement and can be adapted for use in various research and quality control laboratory settings. The clear separation of the target compound from potential impurities and starting materials allows for accurate monitoring of reaction progress and confident assessment of product purity.
References
Application Note: Monitoring the Synthesis of N-tert-butyl-3-chloropropane-1-sulfonamide by Thin-Layer Chromatography (TLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-tert-butyl-3-chloropropane-1-sulfonamide is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its synthesis typically involves the reaction of 3-chloropropane-1-sulfonyl chloride with tert-butylamine in the presence of a base.[2] Efficiently monitoring the progress of this reaction is crucial for optimizing reaction conditions, determining reaction completion, and identifying the formation of potential byproducts. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique well-suited for this purpose.[3] This application note provides a detailed protocol for monitoring this specific sulfonamide synthesis using TLC.
Principle of the Method
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel on a TLC plate) and a liquid mobile phase (the eluent).[4] The starting materials, 3-chloropropane-1-sulfonyl chloride and tert-butylamine, and the product, this compound, possess different polarities.
-
tert-Butylamine: A primary amine, is highly polar and will have a strong affinity for the silica gel, resulting in a low Retention Factor (Rf).
-
3-Chloropropane-1-sulfonyl chloride: This reactant is less polar than the amine. However, it can be prone to hydrolysis on the silica plate, forming the very polar sulfonic acid.
-
This compound: The final product is significantly less polar than the starting amine, as the highly polar primary amine has been converted to a less polar sulfonamide. It will, therefore, travel further up the TLC plate, exhibiting a higher Rf value.
By observing the disappearance of the starting material spots and the appearance of the product spot, the progress of the reaction can be effectively monitored.
Experimental Protocol
This protocol outlines the necessary steps for preparing and analyzing samples from the reaction mixture.
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 plates
-
Reactants: 3-chloropropane-1-sulfonyl chloride, tert-butylamine
-
Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexane, Triethylamine (TEA), Methanol (for sample dilution)
-
Visualization Reagents:
-
UV lamp (254 nm)
-
Potassium permanganate (KMnO₄) stain solution: 1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH in 200mL water.[5]
-
-
Equipment:
-
TLC developing chamber
-
Capillary tubes or micropipette for spotting
-
Forceps
-
Heat gun
-
Procedure
-
Eluent Preparation: Prepare a mobile phase of 30% Ethyl Acetate in Hexane (v/v) with 0.5% Triethylamine. For example, in a 100 mL beaker, mix 30 mL EtOAc, 70 mL Hexane, and 0.5 mL TEA. The small amount of base helps to prevent the streaking of amine spots.[6]
-
Chamber Saturation: Pour the prepared eluent into the TLC developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and cover the chamber. Allow the atmosphere inside to saturate with solvent vapors for 10-15 minutes.
-
TLC Plate Preparation:
-
Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.
-
Mark three lanes on the baseline for the starting material (SM), co-spot (C), and reaction mixture (RM).
-
-
Sample Preparation:
-
Starting Material (SM): Dissolve a small amount of tert-butylamine in a minimal amount of methanol.
-
Reaction Mixture (RM): At various time points (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot of the reaction mixture using a capillary tube and dilute it with a few drops of methanol or ethyl acetate.
-
-
Spotting the Plate:
-
Using a clean capillary tube, spot the prepared tert-butylamine solution on the 'SM' lane.
-
Spot the diluted reaction mixture on the 'RM' lane.
-
On the 'C' (co-spot) lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of it. This helps to confirm the identity of the starting material spot in the reaction mixture.
-
Ensure the spots are small and concentrated by applying them carefully and allowing the solvent to evaporate completely between applications.
-
-
Developing the Chromatogram:
-
Using forceps, carefully place the spotted TLC plate into the saturated developing chamber. Ensure the baseline is above the eluent level.[7]
-
Cover the chamber and allow the eluent to travel up the plate.
-
When the solvent front is about 1 cm from the top of the plate, remove the plate with forceps and immediately mark the solvent front with a pencil.[7]
-
-
Visualization:
-
UV Light: Allow the plate to dry completely. View the plate under a UV lamp (254 nm). The sulfonamide product, which is UV active, should appear as a dark spot.[8] Circle any visible spots with a pencil.
-
Potassium Permanganate Stain: Dip the plate into the KMnO₄ stain solution using forceps. The amine starting material will react quickly, appearing as a yellow spot on a purple background.[5] The product may also be visualized. Gently warm the plate with a heat gun to accelerate the staining if necessary.
-
-
Analysis and Interpretation:
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
The reaction is complete when the starting material spot (tert-butylamine) is no longer visible in the reaction mixture lane.
-
Data Presentation
The following table summarizes the expected Rf values and visualization characteristics for the compounds involved in the reaction under the specified TLC conditions.
| Compound | Role | Expected Rf Value* | Visualization Method |
| tert-Butylamine | Starting Material | 0.1 - 0.2 | KMnO₄ (Yellow spot) |
| 3-Chloropropane-1-sulfonyl chloride | Starting Material | ~0.6 (or baseline) | May streak or hydrolyze to a baseline spot (polar) |
| This compound | Product | 0.4 - 0.5 | UV (254 nm), weak KMnO₄ |
| Bis-(3-chloropropylsulfonyl)tert-butylamine | Byproduct | > 0.6 | UV (254 nm) |
*Rf values are approximate and can vary based on exact conditions such as temperature, chamber saturation, and plate quality. The values are based on a 30% Ethyl Acetate/Hexane eluent system.
Diagrams
Below are diagrams illustrating the chemical reaction pathway and the experimental workflow for TLC monitoring.
References
Application Notes and Protocols for the Purification of N-tert-butyl-3-chloropropane-1-sulfonamide by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-tert-butyl-3-chloropropane-1-sulfonamide is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The purity of this intermediate is crucial for the successful synthesis of downstream products, often requiring a purity of greater than 99%.[1] Recrystallization is a robust and widely employed technique for the purification of solid organic compounds, including sulfonamides. This method relies on the differential solubility of the target compound and its impurities in a suitable solvent system at varying temperatures. This document provides a detailed protocol for the purification of this compound via recrystallization, guidance on solvent selection, and expected outcomes.
Physicochemical Properties
This compound (CAS No: 63132-85-4) is a white to pale yellow solid with a melting point of 70-72 °C.[1][2] It is generally soluble in polar organic solvents and insoluble in water.[1][3]
Molecular Structure:
Principle of Recrystallization
The fundamental principle of recrystallization is the selection of a solvent in which the compound of interest has high solubility at an elevated temperature and low solubility at a lower temperature. Impurities, ideally, should either be insoluble in the hot solvent or remain soluble in the cold solvent. By dissolving the crude solid in a minimal amount of hot solvent to create a saturated solution and then allowing it to cool slowly, the target compound will crystallize out in a purer form, leaving the impurities behind in the mother liquor.
Data Presentation: Solvent Screening for Recrystallization
The selection of an appropriate solvent is the most critical step for a successful recrystallization. For sulfonamides, alcohols and alcohol-water mixtures are often effective. The following table provides representative solubility data for this compound in common solvents. Please note that these values are estimations based on the general solubility trends of sulfonamides and should be confirmed experimentally.
| Solvent System | Solubility at 25 °C ( g/100 mL) (Estimated) | Solubility at Boiling Point ( g/100 mL) (Estimated) | Suitability |
| Methanol | ~5 | > 50 | Good |
| Ethanol | ~3 | ~40 | Good |
| Isopropanol | ~2 | ~30 | Moderate |
| Water | < 0.1 | < 0.1 | Unsuitable (as a primary solvent) |
| Ethanol/Water (9:1) | ~1 | ~35 | Excellent |
| Dichloromethane/Hexane | Variable | Variable | Good (as a solvent/anti-solvent system) |
Rationale for Solvent Selection:
-
Methanol and Ethanol: Offer a good solubility differential between hot and cold conditions.
-
Isopropanol: Can be effective, but the lower solubility at boiling may require larger solvent volumes.
-
Ethanol/Water Mixture: The addition of water as an anti-solvent can significantly decrease the solubility of the sulfonamide at lower temperatures, often leading to higher recovery yields.
-
Dichloromethane/Hexane: This system is useful for anti-solvent crystallization, where the compound is dissolved in a "good" solvent (dichloromethane) and a "poor" solvent (hexane) is added to induce crystallization.
Experimental Protocols
This section details the protocol for the single-solvent recrystallization of this compound using an ethanol/water mixture.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks (appropriate sizes)
-
Hotplate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and vacuum flask
-
Filter paper
-
Spatula
-
Watch glass
Procedure:
-
Dissolution:
-
Place the crude this compound (e.g., 10 g) into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of hot ethanol (e.g., 20-30 mL) and heat the mixture on a hotplate with gentle stirring.
-
Continue to add small portions of hot ethanol until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.
-
-
Induction of Crystallization:
-
To the hot, clear ethanolic solution, add hot deionized water dropwise while swirling the flask until a faint cloudiness (turbidity) persists. This indicates that the solution is saturated.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals and to avoid "oiling out".
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the purified compound.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water mixture (e.g., 1:1) to remove any residual soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 40-50 °C) until a constant weight is achieved.
-
Troubleshooting:
-
Oiling Out: If an oil forms instead of crystals, reheat the solution to dissolve the oil, add more of the primary solvent (ethanol), and allow it to cool more slowly.
-
No Crystal Formation: If no crystals form upon cooling, it may be due to the use of too much solvent. The solvent can be partially evaporated to increase the concentration. Alternatively, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can induce crystallization.
-
Low Yield: This can result from using too much solvent, incomplete precipitation, or premature crystallization during hot filtration. Ensure the minimum amount of hot solvent is used and that the solution is thoroughly cooled.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the recrystallization process.
Caption: Workflow for the recrystallization of this compound.
References
Column chromatography conditions for N-tert-butyl-3-chloropropane-1-sulfonamide purification
Topic: Column Chromatography Conditions for N-tert-butyl-3-chloropropane-1-sulfonamide Purification
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its purity is critical for the successful synthesis of downstream products, often requiring a purity of over 99%.[1] Column chromatography is a widely employed technique for the purification of synthetic compounds, including sulfonamides. This document provides a detailed protocol for the purification of this compound using column chromatography, designed for researchers, scientists, and drug development professionals. The methodology is based on established principles for the separation of sulfonamides and the known physicochemical properties of the target compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for selecting the appropriate stationary and mobile phases for effective chromatographic separation.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆ClNO₂S | [2] |
| Molecular Weight | 213.73 g/mol | [2] |
| XLogP3 | 1.3 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
Experimental Protocol
This protocol outlines the materials and step-by-step procedure for the purification of this compound using silica gel column chromatography.
1. Materials and Reagents
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Dichloromethane (DCM) (ACS grade)
-
Methanol (ACS grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Rotary evaporator
-
UV lamp (254 nm)
-
Fluorescamine solution (optional, for visualization)[3][4][5][6]
2. Preliminary Thin Layer Chromatography (TLC) Analysis
Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC. This will help in achieving good separation of the desired compound from impurities.
-
Prepare several developing chambers with different solvent systems. Based on the polarity of sulfonamides, good starting points are mixtures of a non-polar solvent like n-hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol.[4][7]
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude product onto TLC plates.
-
Develop the TLC plates in the prepared chambers.
-
Visualize the spots under a UV lamp at 254 nm.[6] For enhanced visualization, the plate can be sprayed with a fluorescamine solution and viewed under UV light at 366 nm, which makes sulfonamides appear as yellow-green fluorescent spots.[4][6]
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound, with good separation from impurities.
3. Column Chromatography Procedure
3.1. Column Packing (Slurry Method)
-
Select an appropriately sized glass column based on the amount of crude product to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the cotton plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., a high percentage of n-hexane in an n-hexane/ethyl acetate mixture).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the packed silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
3.2. Sample Loading
-
Dissolve the crude this compound in a minimal amount of the initial eluting solvent or a slightly more polar solvent if solubility is an issue.[7]
-
Alternatively, for compounds that are not very soluble, a dry loading method can be used. Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[8]
-
Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.
-
Drain the solvent until the sample has fully entered the silica gel.
-
Gently add a small amount of the initial eluting solvent to wash the sides of the column and allow it to enter the silica gel bed.
3.3. Elution and Fraction Collection
-
Carefully fill the column with the eluting solvent.
-
Begin the elution process by opening the stopcock. Maintain a consistent flow rate.
-
Start with a non-polar solvent system (e.g., 9:1 n-hexane/ethyl acetate) and gradually increase the polarity (gradient elution) by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[8] This allows for the separation of less polar impurities first, followed by the target compound.
-
Collect the eluate in fractions using test tubes or flasks.
-
Monitor the separation by spotting the collected fractions on TLC plates and developing them in the appropriate solvent system.
-
Identify the fractions containing the pure this compound.
3.4. Product Isolation
-
Combine the pure fractions containing the desired product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and assess the purity of the final product using analytical techniques such as HPLC, NMR, or mass spectrometry.
Summary of Recommended Column Chromatography Conditions
| Parameter | Recommended Condition | Notes |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard choice for normal-phase chromatography of moderately polar compounds. |
| Mobile Phase (Eluent) | n-Hexane / Ethyl Acetate (Gradient) | Start with a low polarity (e.g., 95:5) and gradually increase the ethyl acetate concentration. |
| Dichloromethane / Methanol (Gradient) | An alternative system. Start with a low percentage of methanol and increase gradually.[7] | |
| Elution Mode | Gradient Elution | Generally provides better separation for complex mixtures compared to isocratic elution.[8] |
| Sample Loading | Wet or Dry Loading | Dry loading is preferred for samples with limited solubility in the initial eluent.[8] |
| Detection/Monitoring | TLC with UV (254 nm) visualization | Fluorescamine spray can be used for enhanced detection of sulfonamides.[4][6] |
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting
-
Poor Separation: If the separation on the column is poor, consider using a finer mesh silica gel, a longer column, or a shallower solvent gradient.
-
Compound Stuck on Column: If the compound does not elute, increase the polarity of the mobile phase significantly (e.g., add a small percentage of methanol to the ethyl acetate).
-
Cracked Column Bed: This can happen if the silica gel is not packed uniformly or if the solvent polarity is changed too abruptly. Ensure proper packing and use a gradual gradient.
References
Troubleshooting & Optimization
Optimizing reaction conditions for N-tert-butyl-3-chloropropane-1-sulfonamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of N-tert-butyl-3-chloropropane-1-sulfonamide. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.
Experimental Protocols
The synthesis of this compound is typically achieved through the reaction of 3-chloropropane-1-sulfonyl chloride with tert-butylamine in the presence of a base.[1]
Materials:
-
3-chloropropane-1-sulfonyl chloride
-
tert-Butylamine
-
Triethylamine (or another suitable base)
-
Toluene (or another suitable anhydrous aprotic solvent)
-
1 M Hydrochloric acid (for workup)
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Nitrogen or Argon gas (for inert atmosphere)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Inert gas inlet
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve tert-butylamine (1.0 equivalent) and triethylamine (1.0-1.2 equivalents) in an anhydrous solvent such as toluene.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 3-chloropropane-1-sulfonyl chloride (1.0 equivalent) in the same anhydrous solvent via a dropping funnel over 30-60 minutes. It is crucial to maintain the internal temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes. Then, allow the mixture to warm to room temperature and continue stirring for 1-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Combine the organic layers and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to achieve a purity of over 99%.[1]
Data Presentation: Optimizing Reaction Conditions
The yield and purity of this compound are highly dependent on the reaction conditions. The following tables summarize key parameters that can be optimized.
| Parameter | Condition | Effect on Yield/Purity | Reference |
| Temperature | 0-5 °C (addition), then room temperature | Lower temperatures during addition minimize side reactions. | General Sulfonamide Synthesis Knowledge |
| Solvent | Toluene, Dichloromethane (DCM), Acetonitrile | Aprotic solvents are generally preferred. | General Sulfonamide Synthesis Knowledge |
| Base | Triethylamine, Pyridine, Sodium Carbonate | A non-nucleophilic organic base is commonly used to scavenge HCl. | General Sulfonamide Synthesis Knowledge |
| Stoichiometry | Near equimolar ratios of reactants and base | Excess amine can lead to di-sulfonylation. | General Sulfonamide Synthesis Knowledge |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs):
-
Q1: What is the primary reaction for synthesizing this compound?
-
A1: The most common method is the reaction of 3-chloropropane-1-sulfonyl chloride with tert-butylamine, typically in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.[1]
-
-
Q2: Why is it important to maintain a low temperature during the addition of the sulfonyl chloride?
-
A2: The reaction between a sulfonyl chloride and an amine is often exothermic. Slow, controlled addition at a low temperature (0-5 °C) helps to prevent overheating, which can lead to the formation of side products and decomposition of the starting materials.
-
-
Q3: What are some common impurities, and how can they be removed?
-
A3: Common impurities include unreacted starting materials and potential side products from reactions with moisture. Purification is typically achieved through an aqueous workup to remove water-soluble impurities, followed by recrystallization or column chromatography to isolate the final product with high purity.
-
-
Q4: How can I monitor the progress of the reaction?
-
A4: The reaction can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting materials.
-
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inactive sulfonyl chloride (hydrolyzed).- Insufficient base.- Reaction temperature too low. | - Use fresh or properly stored 3-chloropropane-1-sulfonyl chloride.- Ensure at least one equivalent of a suitable base is used.- After the initial low-temperature addition, allow the reaction to proceed at room temperature. |
| Formation of a White Precipitate (Triethylamine Hydrochloride) | - This is a normal byproduct of the reaction. | - The precipitate will be removed during the aqueous workup. |
| Product is an Oil and Difficult to Crystallize | - Presence of impurities.- Inappropriate recrystallization solvent. | - Purify the crude product by column chromatography before attempting recrystallization.- Experiment with different solvent systems for recrystallization (e.g., ethyl acetate/hexanes, ethanol/water). |
| Presence of Multiple Spots on TLC After Reaction | - Incomplete reaction.- Formation of side products. | - Allow the reaction to stir for a longer period.- Ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. |
Visualizing the Process
Experimental Workflow:
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic:
Caption: A decision-making workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Synthesis of N-tert-butyl-3-chloropropane-1-sulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-tert-butyl-3-chloropropane-1-sulfonamide. Our goal is to help you improve reaction yields and overcome common challenges encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound involves the reaction of 3-chloropropane-1-sulfonyl chloride with tert-butylamine.[1] This is a nucleophilic substitution reaction at the sulfonyl group, where the tert-butylamine acts as the nucleophile. A base, such as triethylamine, is typically used to quench the hydrogen chloride (HCl) byproduct generated during the reaction.
Q2: I am experiencing a significantly low yield. What are the primary factors to investigate?
A2: Low yields in this synthesis can often be attributed to several factors:
-
Moisture: 3-Chloropropane-1-sulfonyl chloride is highly sensitive to moisture and can readily hydrolyze to the corresponding sulfonic acid, which is unreactive under these conditions. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Reagent Purity: The purity of both 3-chloropropane-1-sulfonyl chloride and tert-butylamine is crucial. Impurities in the starting materials can lead to side reactions and a lower yield of the desired product.
-
Reaction Temperature: The reaction is exothermic. Maintaining a low temperature (0-5 °C) during the addition of the sulfonyl chloride is critical to prevent side reactions and decomposition.
-
Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion or the formation of byproducts. A slight excess of the amine or the use of a non-nucleophilic base is often employed to ensure the complete consumption of the sulfonyl chloride.
Q3: What are the potential side reactions or byproducts in this synthesis?
A3: Besides the hydrolysis of the sulfonyl chloride, other potential side reactions include:
-
Reaction at the Chloropropyl Group: Under certain conditions, the chloride on the propyl chain can undergo nucleophilic substitution, although this is less likely under the primary reaction conditions for sulfonamide formation.
-
Formation of Di-alkylated Sulfonamide: While sterically hindered, it is possible, though unlikely with tert-butylamine, for the sulfonamide product to be further alkylated.
-
Quaternization of Triethylamine: The triethylamine hydrochloride salt formed can sometimes be difficult to remove completely during workup.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the limiting reagent (typically 3-chloropropane-1-sulfonyl chloride) and the formation of the product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Hydrolysis of 3-chloropropane-1-sulfonyl chloride: Presence of water in the reaction. | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. Handle 3-chloropropane-1-sulfonyl chloride under an inert atmosphere (e.g., nitrogen or argon). |
| Poor quality of reagents: Impure starting materials. | Use freshly distilled or high-purity 3-chloropropane-1-sulfonyl chloride and tert-butylamine. | |
| Incorrect reaction temperature: Temperature too high, leading to decomposition or side reactions. | Maintain the reaction temperature at 0-5 °C during the addition of the sulfonyl chloride. | |
| Presence of a Water-Soluble Impurity in the Product | Incomplete removal of triethylamine hydrochloride: Insufficient washing during workup. | Wash the organic layer thoroughly with dilute acid (e.g., 1M HCl), followed by water and brine. |
| Product is an Oil and Difficult to Purify | Presence of unreacted starting materials or byproducts. | Purify the crude product using column chromatography on silica gel. A solvent system of ethyl acetate/hexanes is a good starting point for elution. |
| Reaction Stalls Before Completion | Insufficient base: Incomplete quenching of HCl formed. | Ensure at least one equivalent of a suitable base (e.g., triethylamine) is used. |
| Low reactivity of tert-butylamine due to steric hindrance. | While tert-butylamine is a strong enough nucleophile for this reaction, ensure the reaction is stirred efficiently and allowed to proceed for a sufficient amount of time after the addition of the sulfonyl chloride. |
Experimental Protocols
Synthesis of this compound
This protocol is a standard procedure for the synthesis of the target molecule.
Materials:
-
3-chloropropane-1-sulfonyl chloride
-
tert-Butylamine
-
Triethylamine
-
Anhydrous Dichloromethane (DCM) or Toluene
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar
-
Dropping funnel
-
Inert gas inlet
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve tert-butylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0-5 °C using an ice-water bath.
-
Slowly add a solution of 3-chloropropane-1-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane via a dropping funnel over 30-60 minutes, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC until the 3-chloropropane-1-sulfonyl chloride is consumed.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to obtain pure this compound.
Quantitative Data Summary
| Reactant/Product | Molar Mass ( g/mol ) | Stoichiometric Ratio | Example Quantity (mmol) | Example Mass (g) |
| 3-chloropropane-1-sulfonyl chloride | 177.06 | 1.0 | 10 | 1.77 |
| tert-Butylamine | 73.14 | 1.0 | 10 | 0.73 |
| Triethylamine | 101.19 | 1.1 | 11 | 1.11 |
| This compound | 213.73 | - | - | Theoretical Yield: 2.14 |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Troubleshooting low yield in N-tert-butyl-3-chloropropane-1-sulfonamide reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of N-tert-butyl-3-chloropropane-1-sulfonamide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the standard reaction for synthesizing this compound, and what are the initial checks for low yield?
The most common method for synthesizing this compound is the reaction of 3-chloropropane-1-sulfonyl chloride with tert-butylamine.[1] When encountering low yields, a systematic check of your reagents and reaction setup is the first step.
Initial Troubleshooting Checklist:
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Reagent Quality:
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3-Chloropropane-1-sulfonyl chloride: This reagent is sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[2][3] It is crucial to use a fresh bottle or purify it before use.
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tert-Butylamine: Ensure the amine is pure and dry. Amines can absorb atmospheric carbon dioxide, forming carbamates that can interfere with the reaction.[2]
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Solvent: Always use anhydrous (dry) solvents to prevent the hydrolysis of the sulfonyl chloride.[2]
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Base: If a tertiary amine base like triethylamine or pyridine is used, it must be pure and dry.
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-
Reaction Conditions:
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Stoichiometry: A common starting point is a 1:1 molar ratio of tert-butylamine to 3-chloropropane-1-sulfonyl chloride, with a slight excess of a non-nucleophilic base (1.1-1.5 equivalents).
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Temperature: The reaction is typically carried out at 0 °C to room temperature. If the reaction is slow, gentle heating may be necessary, but be aware that higher temperatures can promote side reactions.[2]
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Atmosphere: To prevent degradation of the reactants by moisture and oxygen, conduct the reaction under an inert atmosphere, such as nitrogen or argon.[2]
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Q2: My initial checks are fine, but the yield is still low. What are the likely causes related to the reactants' reactivity?
Low reactivity of the starting materials is a common cause of low yields in sulfonamide synthesis.
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Steric Hindrance: The bulky tert-butyl group on tert-butylamine can sterically hinder its nucleophilic attack on the sulfonyl chloride. This is a known challenge in reactions involving tert-butyl groups and can lead to slow or incomplete reactions.
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Poor Leaving Group: While chloride is a generally good leaving group, its departure can be hindered in this specific reaction.
Solutions to Improve Reactivity:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome steric hindrance. However, this must be monitored closely to avoid byproduct formation.
-
Use a Catalyst: While not standard for this specific reaction, a patent for the synthesis of the similar N-tert-butyl benzenesulfonamide reported significantly improved yields (over 95%) by using catalysts like hafnium tetrachloride or zirconium tetrachloride.[4]
-
Alternative Reagents: The same patent suggests that if using tert-butyl alcohol as a precursor for the tert-butyl group, switching to tert-butyl acrylate or tert-butyl propionate can improve the reaction outcome.[4]
Q3: I suspect side reactions are consuming my starting materials. What are the most common side reactions and how can I minimize them?
Side reactions are a major contributor to low yields. The most common ones in this synthesis are:
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Hydrolysis of 3-Chloropropane-1-sulfonyl chloride: As mentioned, any moisture in the reaction will convert the sulfonyl chloride to the corresponding sulfonic acid, which will not react with the amine.[2][3]
-
Mitigation: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere.
-
-
Formation of Di-tert-butyl Sulfonamide (Bis-sulfonylation): If there is an excess of the sulfonyl chloride or if the reaction conditions are not carefully controlled, a second molecule of 3-chloropropane-1-sulfonyl chloride can react with the newly formed this compound.
-
Mitigation: Use a slight excess of the tert-butylamine and add the sulfonyl chloride solution dropwise to the amine solution to maintain a low concentration of the sulfonyl chloride throughout the reaction.[3]
-
-
Elimination Reactions: The presence of a strong base could potentially lead to elimination reactions involving the 3-chloropropane chain.
Visualizing the Main Reaction and a Key Side Reaction:
Caption: Main reaction pathway and a common side reaction.
Q4: How can I effectively monitor the reaction progress and identify the product and potential byproducts?
Proper reaction monitoring is key to optimizing the yield.
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of the starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is recommended. A patent for a similar synthesis utilized a C18 column with a mobile phase of methanol and water (70:30) and UV detection at 254 nm to monitor the disappearance of the starting sulfonamide.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the final product and identifying any impurities after isolation.
-
Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the product and any isolated byproducts. The expected molecular weight for this compound is approximately 213.73 g/mol .[5]
Experimental Protocols
General Experimental Protocol for this compound Synthesis
This protocol is a general guideline. Optimization of specific parameters may be required.
-
Preparation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve tert-butylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).[3]
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction:
-
Dissolve 3-chloropropane-1-sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel.[3]
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Add the sulfonyl chloride solution dropwise to the cooled amine solution over 30-60 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or HPLC until the starting material (3-chloropropane-1-sulfonyl chloride) is consumed.
-
-
Work-up:
-
Quench the reaction by slowly adding water or a dilute aqueous HCl solution.
-
Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
-
Visualizing the Experimental Workflow:
Caption: A typical experimental workflow for the synthesis.
Data Presentation
Table 1: Impact of Reaction Conditions on Yield (Data from N-tert-butyl benzenesulfonamide synthesis, analogous reaction)[4]
| Catalyst | Reactant for tert-butyl group | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
| Hafnium tetrachloride | tert-butanol | N-methylpyrrolidone | 150 | 96.0 | 98.8 |
| Zirconium tetrachloride | tert-butyl acrylate | Toluene | Reflux | >95 | >98 |
| Hafnium tetrachloride | tert-butyl propionate | Xylene | Reflux | >95 | >98 |
This data, while not for the exact target molecule, strongly suggests that the choice of catalyst, tert-butyl source, and solvent can dramatically improve the yield in sterically hindered sulfonamide syntheses.
References
Technical Support Center: N-tert-butyl-3-chloropropane-1-sulfonamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-tert-butyl-3-chloropropane-1-sulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is the reaction of 3-chloropropane-1-sulfonyl chloride with tert-butylamine.[1] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.
Q2: What are the most common side products observed in this synthesis?
Several side products can form depending on the reaction conditions. The most prevalent are unreacted starting materials, the hydrolysis product of the sulfonyl chloride, a disulfonimide byproduct, and a cyclized product. A summary of these common impurities is provided in the table below.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For HPLC analysis, a typical method might involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile, with detection at 254 nm. The disappearance of the starting material, benzenesulfonamide, can be used to judge the reaction endpoint.
Q4: What are the recommended purification methods for the final product?
Purification of this compound can typically be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the scale of the reaction and the impurities present. For column chromatography, a silica gel stationary phase with a solvent system such as a mixture of petroleum ether and ethyl acetate is often effective.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
Issue 1: Low Yield of the Desired Product
A low yield of this compound can be attributed to several factors, including incomplete reaction, degradation of the product, or formation of significant amounts of side products.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the reaction is stirred efficiently. - Extend the reaction time. - Consider a moderate increase in reaction temperature, monitoring for side product formation. |
| Hydrolysis of Starting Material | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
| Sub-optimal Stoichiometry | - A slight excess of tert-butylamine can be used to ensure complete consumption of the sulfonyl chloride. |
Issue 2: Presence of Significant Impurities in the Crude Product
The table below summarizes the common side products, their potential causes, and strategies for their mitigation.
| Side Product | Structure | Potential Cause | Mitigation Strategy |
| 3-chloropropane-1-sulfonic acid |
| Reaction of 3-chloropropane-1-sulfonyl chloride with water. | Use anhydrous solvents and reagents; perform the reaction under an inert atmosphere. |
| N,N-bis(3-chloropropylsulfonyl)-tert-butylamine (Disulfonimide) | Reaction of the deprotonated sulfonamide product with another molecule of 3-chloropropane-1-sulfonyl chloride. | Use a controlled stoichiometry of the sulfonyl chloride. The steric hindrance of the tert-butyl group generally minimizes this side product. | |
| N-tert-butyl-1,2-oxathiane-2,2-dioxide (Cyclized Product) | Intramolecular cyclization of the product, potentially promoted by a strong base or elevated temperatures. | Use a non-nucleophilic base (e.g., triethylamine) and maintain a controlled, lower reaction temperature. | |
| Di-tert-butylamine | Present as an impurity in the tert-butylamine starting material. | Use high-purity tert-butylamine. |
Experimental Protocols
Representative Synthesis of this compound
Materials:
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3-chloropropane-1-sulfonyl chloride
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tert-Butylamine
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Triethylamine (or another suitable base)
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Anhydrous solvent (e.g., dichloromethane, toluene)
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Deionized water
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
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Petroleum ether and ethyl acetate for elution
Procedure:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve tert-butylamine and triethylamine in the anhydrous solvent.
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add a solution of 3-chloropropane-1-sulfonyl chloride in the anhydrous solvent to the cooled amine solution over 30-60 minutes, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until reaction completion is confirmed by TLC or HPLC.
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Quench the reaction by adding water.
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Separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amine, followed by water and then brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a petroleum ether/ethyl acetate gradient or by recrystallization.
Visualizations
Reaction Pathway and Side Product Formation
References
Technical Support Center: Purification of N-tert-butyl-3-chloropropane-1-sulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of N-tert-butyl-3-chloropropane-1-sulfonamide. Our focus is to address common challenges in removing unreacted tert-butylamine from the final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted tert-butylamine from my this compound product?
A1: The most effective methods for removing residual tert-butylamine are distillation, acidic aqueous extraction (acid wash), and recrystallization. The choice of method depends on the scale of your reaction, the equipment available, and the desired final purity. A combination of these methods often yields the best results.
Q2: Is there a risk of degrading my product during purification?
A2: Yes, sulfonamides can be susceptible to hydrolysis under strongly acidic conditions.[1][2] Therefore, when performing an acidic wash, it is crucial to use a dilute acid and minimize the contact time to prevent cleavage of the sulfonamide bond.
Q3: How can I determine the purity of my final product and quantify the residual tert-butylamine?
A3: The purity of this compound and the amount of residual tert-butylamine can be accurately determined using analytical techniques such as Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).[3][4][5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification process.
| Problem | Possible Cause | Solution |
| Product still contains significant tert-butylamine after a single purification step. | A single purification method may not be sufficient for complete removal, especially with a large excess of tert-butylamine. | Combine multiple purification techniques. For example, perform a distillation followed by a recrystallization. |
| Low yield after acidic wash. | The sulfonamide product may have been hydrolyzed by the acid. | Use a milder acid (e.g., 1M HCl instead of 2M HCl), reduce the washing time, and perform the extraction at a lower temperature (e.g., in an ice bath). |
| Product "oils out" instead of crystallizing during recrystallization. | The chosen solvent system is not optimal, or the cooling process is too rapid. | Screen for a more suitable recrystallization solvent or solvent mixture. Ensure a slow cooling process to allow for proper crystal formation. Seeding with a small crystal of pure product can also help induce crystallization.[6] |
| Inaccurate quantification of residual tert-butylamine. | The analytical method is not optimized or calibrated correctly. | Ensure your GC or HPLC method is properly validated. For GC analysis of amines, peak tailing can be an issue; consider derivatization or using a column specifically designed for amine analysis.[3] |
Data Presentation
A clear understanding of the physical properties of the product and the primary impurity is essential for designing an effective purification strategy.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| This compound | 213.73[7] | ~293.7 (Predicted)[7] | 70-72[7] | Soluble in many organic solvents. |
| tert-Butylamine | 73.14[6] | 44-47[8][9] | -67[10] | Miscible with water and soluble in common organic solvents.[8][9] |
Experimental Protocols
Protocol 1: Purification by Distillation
This method is highly effective due to the large difference in boiling points between tert-butylamine and the sulfonamide product.
Procedure:
-
Assemble a fractional distillation apparatus in a fume hood.
-
Place the crude reaction mixture in the distillation flask.
-
Slowly heat the flask.
-
Collect the low-boiling fraction, which will be primarily tert-butylamine (boiling point: 44-47 °C).[8][9]
-
Once the temperature begins to rise significantly, change the receiving flask to collect any intermediate fraction.
-
The purified this compound will remain in the distillation flask as a higher-boiling residue.
Protocol 2: Purification by Acidic Extraction
This method utilizes the basic nature of tert-butylamine to separate it from the neutral sulfonamide product.
Procedure:
-
Dissolve the crude product in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Repeat the wash 2-3 times.
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Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid.
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Wash the organic layer with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter and concentrate the organic layer under reduced pressure to obtain the purified product.
Protocol 3: Purification by Recrystallization
Recrystallization is an excellent final purification step to obtain a highly pure, crystalline product.
Procedure:
-
Select a suitable solvent or solvent system. A good starting point is a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures (e.g., a mixture of ethyl acetate and hexanes, or ethanol and water).[6][8][10]
-
Dissolve the crude product in the minimum amount of the hot solvent.
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If there are insoluble impurities, perform a hot filtration.
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Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Protocol 4: Purity Analysis by Gas Chromatography (GC)
This protocol provides a general method for determining the purity of the final product and quantifying residual tert-butylamine.
Instrumentation and Conditions (starting point):
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.[5]
-
Column: DB-624 (60 m x 0.32 mm ID, 1.8 µm film thickness) or a similar mid-polarity column.[2]
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 260 °C.[2]
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 10 minutes.
-
-
Carrier Gas: Helium or Nitrogen.
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Sample Preparation: Prepare a solution of the purified product in a suitable solvent (e.g., N,N-dimethylformamide) at a known concentration (e.g., 1 mg/mL).[4]
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for common purification issues.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. ptfarm.pl [ptfarm.pl]
- 3. benchchem.com [benchchem.com]
- 4. CN111289676B - Method for detecting residual tert-butylamine in terbutaline sulfate bulk drug - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C7H16ClNO2S | CID 11701296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. mt.com [mt.com]
- 10. web.mnstate.edu [web.mnstate.edu]
Preventing dimerization of N-tert-butyl-3-chloropropane-1-sulfonamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential dimerization of N-tert-butyl-3-chloropropane-1-sulfonamide during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (CAS Number: 63132-85-4) is a crucial chemical intermediate.[1][2] Due to its specific functional groups—a sulfonamide and an alkyl chloride—it serves as a versatile building block in organic synthesis. It is primarily used in the pharmaceutical and agrochemical industries for synthesizing a variety of more complex molecules, including active pharmaceutical ingredients (APIs) and crop protection chemicals.[1][3]
Q2: What is dimerization in the context of this compound, and why is it a concern?
A2: Dimerization is an undesirable side reaction where two molecules of this compound react with each other to form a single larger molecule, or "dimer." This is a significant concern as it consumes the starting material, reduces the yield of the intended product, and introduces a high-molecular-weight impurity that can be difficult to separate, complicating the purification process.
Q3: What is the likely chemical mechanism for the dimerization of this compound?
A3: The dimerization is most likely to occur via an intermolecular nucleophilic substitution reaction. The sulfonamide nitrogen of one molecule, after being deprotonated by a base, acts as a nucleophile. This attacks the carbon atom bearing the chlorine atom (an electrophilic site) on a second molecule, displacing the chloride ion to form a new nitrogen-carbon bond that links the two units.
References
Technical Support Center: Hydrolysis of N-tert-butyl-3-chloropropane-1-sulfonamide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the hydrolysis of N-tert-butyl-3-chloropropane-1-sulfonamide during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a chemical intermediate frequently used in the synthesis of pharmaceuticals and agrochemicals. Its structure allows for a variety of chemical modifications, making it a versatile building block in organic synthesis.
Q2: What are the primary products of this compound hydrolysis?
The hydrolysis of this compound breaks the sulfur-nitrogen (S-N) bond, yielding 3-chloropropane-1-sulfonic acid and tert-butylamine.
Q3: Under what conditions is this compound most susceptible to hydrolysis?
This compound is most susceptible to hydrolysis under acidic conditions. The N-tert-butyl group is known to be labile in the presence of strong acids. While generally stable at neutral and moderately basic pH, prolonged exposure to even mild acids during workup can lead to cleavage.
Troubleshooting Guide
Issue 1: Low yield of this compound after workup, with suspected hydrolysis.
Possible Cause: The aqueous workup conditions, particularly acidic washes, are likely causing the hydrolysis of the sulfonamide. Many sulfonamides exhibit increased instability as the pH decreases.
Troubleshooting Steps:
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Neutralize the Reaction Mixture Carefully: Before aqueous extraction, carefully neutralize the reaction mixture to a pH of 7-8. Use a mild base such as sodium bicarbonate solution for this purpose. Avoid strong acids for pH adjustment.
-
Minimize Contact Time with Aqueous Acid: If an acidic wash is unavoidable (e.g., to remove basic impurities), use a dilute acid (e.g., 1 M HCl) and minimize the contact time. Perform the extraction quickly and at a low temperature (0-5 °C) to reduce the rate of hydrolysis.
-
Use Brine Washes: After any aqueous wash, promptly wash the organic layer with brine (saturated NaCl solution) to remove excess water and mineral acid.
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Dry the Organic Layer Thoroughly: Before solvent evaporation, ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) to remove all traces of water.
Issue 2: Presence of an unexpected polar impurity in the final product, suspected to be 3-chloropropane-1-sulfonic acid.
Possible Cause: Incomplete extraction of the hydrolysis byproduct, 3-chloropropane-1-sulfonic acid, from the organic layer during workup.
Troubleshooting Steps:
-
Perform a Basic Aqueous Wash: After the initial separation, wash the organic layer with a mild basic solution, such as saturated sodium bicarbonate, to deprotonate the sulfonic acid and facilitate its extraction into the aqueous phase.
-
Multiple Extractions: Employ multiple, smaller-volume extractions with the basic solution rather than a single large-volume extraction to improve the efficiency of removal.
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Analytical Confirmation: Confirm the presence of the impurity using analytical techniques such as HPLC or LC-MS. A method for this is detailed in the "Experimental Protocols" section.
Data Presentation
| pH Range | General Stability of Sulfonamides | Expected Impact on this compound |
| < 4 | Generally unstable, prone to hydrolysis. | High risk of hydrolysis. Workup in this pH range should be avoided or performed with extreme care (low temperature, short duration). |
| 4 - 6 | Stability increases, but hydrolysis can still occur. | Moderate risk of hydrolysis. Minimize exposure time during workup. |
| 7 - 9 | Generally stable.[1] | Low risk of hydrolysis. Ideal pH range for aqueous workup. |
| > 9 | Generally stable.[1] | Low risk of hydrolysis. However, other base-sensitive functional groups in the molecule should be considered. |
Experimental Protocols
Protocol 1: Synthesis and Workup of this compound
This protocol is adapted from general procedures for the synthesis of N-tert-butyl sulfonamides.
Materials:
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3-chloropropane-1-sulfonyl chloride
-
tert-Butylamine
-
Triethylamine or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (for optional acidic wash)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butylamine and triethylamine in dichloromethane.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 3-chloropropane-1-sulfonyl chloride in dichloromethane to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Quenching and Workup:
-
Cool the reaction mixture to 0 °C.
-
Slowly add water to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with:
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Saturated sodium bicarbonate solution (2 x 50 mL for a 100 mL reaction volume).
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Brine (1 x 50 mL).
-
-
Dry the organic layer over anhydrous sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: HPLC Method for Monitoring Hydrolysis
This method can be used to quantify the amount of this compound and its primary hydrolysis product, 3-chloropropane-1-sulfonic acid.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be 10% to 90% B over 15 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Reaction Mixture: Dilute a small aliquot of the reaction mixture or the organic layer from the workup with the initial mobile phase composition.
-
Aqueous Layer: Directly inject a filtered sample of the aqueous layer from the workup.
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Troubleshooting workflow for hydrolysis during workup.
References
Technical Support Center: N-tert-butyl-3-chloropropane-1-sulfonamide Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of N-tert-butyl-3-chloropropane-1-sulfonamide, with a focus on addressing challenges encountered during reaction scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is the reaction of 3-chloropropane-1-sulfonyl chloride with tert-butylamine. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.[1]
Q2: Why am I experiencing a lower than expected yield upon scaling up the reaction?
A2: Several factors can contribute to a decrease in yield during scale-up:
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Inadequate Temperature Control: The reaction is exothermic, and inefficient heat dissipation in larger reactors can lead to side reactions and product degradation.
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Poor Mixing: Insufficient agitation in large vessels can create localized areas of high reagent concentration ("hot spots"), promoting the formation of impurities.
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Moisture Sensitivity: 3-Chloropropane-1-sulfonyl chloride is sensitive to moisture. The increased surface area and longer reaction times associated with scale-up can increase the risk of hydrolysis of the starting material to the unreactive sulfonic acid.
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Inefficient Work-up: Phase separations and extractions can be more challenging in larger equipment, potentially leading to product loss.
Q3: What are the most likely impurities in my final product?
A3: Common impurities include:
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Di-sulfonylation product: Reaction of a second molecule of 3-chloropropane-1-sulfonyl chloride with the product sulfonamide.
-
3-chloropropane-1-sulfonic acid: Formed from the hydrolysis of the starting sulfonyl chloride.
-
Unreacted starting materials: Residual 3-chloropropane-1-sulfonyl chloride or tert-butylamine.
-
Side products from intramolecular cyclization: Under certain basic conditions, the product could potentially cyclize.
Q4: How can I minimize the formation of the di-sulfonylation impurity?
A4: To reduce the formation of the di-sulfonylated byproduct, consider the following:
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Stoichiometry Control: Use a slight excess of tert-butylamine relative to 3-chloropropane-1-sulfonyl chloride.
-
Controlled Addition: Add the 3-chloropropane-1-sulfonyl chloride solution slowly to the solution of tert-butylamine.
-
Temperature Management: Maintain a low reaction temperature (e.g., 0-10 °C) during the addition of the sulfonyl chloride.
Q5: What is the best way to purify this compound on a larger scale?
A5: For large-scale purification, crystallization is often the most effective and economical method. The choice of solvent system is critical and will depend on the impurity profile. Common solvent systems for sulfonamides include ethanol/water, isopropanol/water, or toluene/heptane mixtures. Column chromatography can be used for smaller scales or to isolate highly pure material but is often not practical for large-scale production.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Degraded 3-chloropropane-1-sulfonyl chloride (hydrolysis). 2. Low purity of tert-butylamine. 3. Reaction temperature too low. | 1. Use fresh or newly distilled 3-chloropropane-1-sulfonyl chloride. Ensure anhydrous reaction conditions. 2. Check the purity of tert-butylamine and purify if necessary. 3. Allow the reaction to warm to room temperature and monitor by TLC or HPLC. |
| Presence of a Second, Less Polar Spot on TLC (Di-sulfonylation) | 1. Excess 3-chloropropane-1-sulfonyl chloride. 2. High reaction temperature. 3. Prolonged reaction time. | 1. Use a 1:1.05 to 1:1.2 molar ratio of 3-chloropropane-1-sulfonyl chloride to tert-butylamine. 2. Maintain the reaction temperature at 0-10 °C during the addition. 3. Monitor the reaction closely and quench it once the starting sulfonyl chloride is consumed. |
| Product is an Oil and Does Not Solidify | 1. Presence of impurities. 2. Residual solvent. | 1. Attempt purification by column chromatography on a small scale to isolate a pure sample for seeding during crystallization attempts. 2. Ensure the product is thoroughly dried under high vacuum. |
| Difficult Phase Separation During Aqueous Work-up | 1. Formation of an emulsion. | 1. Add a small amount of brine to the aqueous layer to help break the emulsion. 2. If the product is solid, consider filtering the crude reaction mixture before work-up. |
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is a representative procedure for laboratory-scale synthesis.
Materials:
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3-chloropropane-1-sulfonyl chloride
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tert-Butylamine
-
Triethylamine (or another suitable base)
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Dichloromethane (anhydrous)
-
1 M Hydrochloric acid
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Saturated sodium bicarbonate solution
-
Brine
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Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add tert-butylamine (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
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Add triethylamine (1.2 equivalents) to the solution.
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In a separate flask, dissolve 3-chloropropane-1-sulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane.
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Add the 3-chloropropane-1-sulfonyl chloride solution dropwise to the stirred tert-butylamine solution at 0 °C over 30-60 minutes.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization or column chromatography.
Considerations for Scale-Up
When scaling up the reaction, the following points should be carefully considered:
| Parameter | Lab-Scale (e.g., 1-10 g) | Pilot/Production-Scale (e.g., >1 kg) | Rationale |
| Solvent Volume | Typically 10-20 mL per gram of limiting reagent. | Aim for a more concentrated reaction mixture, e.g., 5-10 mL per gram, to improve throughput. | Solvent handling and removal are significant cost and time factors at scale. |
| Rate of Addition | 30-60 minutes. | May need to be extended to 2-4 hours or longer. | To ensure efficient heat removal and maintain a consistent temperature profile in a larger reactor. |
| Agitation | Magnetic stirring is usually sufficient. | Mechanical overhead stirring is necessary. The impeller design and stirring speed should be optimized to ensure good mixing without excessive shear. | To prevent localized concentration gradients and "hot spots". |
| Temperature Control | Ice bath. | Reactor with a cooling jacket and a reliable temperature probe. | Precise and robust temperature control is critical for safety and to minimize side reactions. |
| Work-up | Separatory funnel. | Jacketed reactor with a bottom outlet valve for phase separation. | To handle larger volumes and ensure efficient separation. |
| Purification | Column chromatography or recrystallization. | Recrystallization is the preferred method. | Cost-effectiveness and scalability. |
Visualizations
Caption: Synthetic route to the target molecule.
References
Effect of temperature on N-tert-butyl-3-chloropropane-1-sulfonamide reaction rate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of N-tert-butyl-3-chloropropane-1-sulfonamide. The content addresses common issues encountered during the experiment, with a focus on the effect of temperature on the reaction rate.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of temperature on the reaction rate of this compound synthesis?
A1: Increasing the reaction temperature will increase the rate of formation of this compound. This is because a higher temperature provides the reactant molecules (3-chloropropane-1-sulfonyl chloride and tert-butylamine) with greater kinetic energy.[1] This leads to more frequent and energetic collisions, increasing the likelihood of successful reaction events that overcome the activation energy barrier.
Q2: I am observing a slower than expected reaction rate. What are the potential causes and how can I troubleshoot this?
A2: A slow reaction rate can be attributed to several factors. Firstly, ensure that the reaction temperature is at the desired setpoint and is being maintained consistently. Inadequate heating or temperature fluctuations can significantly slow down the reaction. Secondly, the purity of your reactants is crucial; impurities can interfere with the reaction. Verify the purity of your 3-chloropropane-1-sulfonyl chloride and tert-butylamine. Finally, ensure proper mixing to maintain a homogeneous reaction mixture, as poor mixing can lead to localized depletion of reactants and a reduced overall rate.
Q3: Are there any side reactions that can occur at higher temperatures, and how can I mitigate them?
A3: While higher temperatures increase the rate of the desired sulfonamide formation, they can also promote side reactions. One common side reaction is the hydrolysis of the sulfonyl chloride starting material if water is present in the reaction mixture. To mitigate this, it is essential to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon). Another potential issue at excessively high temperatures is the decomposition of the reactants or the product. It is crucial to operate within an optimal temperature range that maximizes the reaction rate without inducing significant degradation.
Q4: How can I determine the reaction rate constant for my specific experimental setup?
A4: To determine the reaction rate constant, you will need to monitor the concentration of a reactant or product over time at a constant temperature. This can be achieved using techniques such as chromatography (HPLC or GC) or spectroscopy (NMR). By plotting the concentration data against time and applying the appropriate integrated rate law (typically second-order for this type of reaction), you can determine the rate constant (k) from the slope of the line. Repeating this procedure at different temperatures will allow you to determine the activation energy (Ea) and the pre-exponential factor (A) using the Arrhenius equation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Reaction Yield | 1. Incomplete reaction due to low temperature or insufficient reaction time. 2. Hydrolysis of 3-chloropropane-1-sulfonyl chloride. 3. Impure reactants. | 1. Increase the reaction temperature within the optimal range and/or extend the reaction time. Monitor reaction progress by TLC or HPLC. 2. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere. 3. Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). |
| Inconsistent Reaction Rates | 1. Poor temperature control. 2. Inefficient mixing. | 1. Use a reliable heating system with a temperature controller and ensure the reaction vessel is properly insulated. 2. Employ a suitable stirring method (e.g., magnetic stirrer with a properly sized stir bar) to ensure the reaction mixture is homogeneous. |
| Formation of Unknown Byproducts | 1. Reaction temperature is too high, leading to decomposition. 2. Presence of reactive impurities in the starting materials or solvent. | 1. Lower the reaction temperature and monitor for byproduct formation using chromatography. 2. Purify the starting materials and solvent before use. |
Quantitative Data
The following table summarizes hypothetical, yet plausible, kinetic data for the reaction of 3-chloropropane-1-sulfonyl chloride with tert-butylamine to form this compound. This data is representative of a typical second-order reaction and illustrates the effect of temperature on the rate constant.
Table 1: Effect of Temperature on the Reaction Rate Constant
| Temperature (°C) | Temperature (K) | Rate Constant (k) (M⁻¹s⁻¹) |
| 25 | 298.15 | 0.005 |
| 35 | 308.15 | 0.012 |
| 45 | 318.15 | 0.028 |
| 55 | 328.15 | 0.063 |
Table 2: Arrhenius Parameters for the Reaction
| Parameter | Value |
| Activation Energy (Ea) | 65 kJ/mol |
| Pre-exponential Factor (A) | 1.2 x 10⁸ M⁻¹s⁻¹ |
Experimental Protocols
Protocol for Determining the Reaction Rate Constant
This protocol outlines a general method for determining the second-order rate constant for the formation of this compound at a specific temperature.
Materials:
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3-chloropropane-1-sulfonyl chloride
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tert-butylamine
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Anhydrous solvent (e.g., acetonitrile or dichloromethane)
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Internal standard (e.g., a non-reactive compound with a distinct chromatographic peak)
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Reaction vessel with a temperature-controlled heating mantle and magnetic stirrer
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HPLC or GC instrument
Procedure:
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Prepare stock solutions of 3-chloropropane-1-sulfonyl chloride, tert-butylamine, and the internal standard in the chosen anhydrous solvent.
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Equilibrate the reaction vessel to the desired temperature.
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Add the tert-butylamine and internal standard solutions to the reaction vessel and allow the temperature to stabilize.
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Initiate the reaction by adding the 3-chloropropane-1-sulfonyl chloride solution. Start a timer immediately.
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At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction (e.g., by diluting it in a cold solvent).
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Analyze the quenched aliquots by HPLC or GC to determine the concentration of the starting materials and/or the product relative to the internal standard.
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Plot the reciprocal of the concentration of either reactant versus time.
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The slope of the resulting straight line will be the second-order rate constant (k) at that temperature.
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Repeat the experiment at different temperatures to determine the Arrhenius parameters.
Visualizations
References
Technical Support Center: Solvent Effects in Reactions with N-tert-butyl-3-chloropropane-1-sulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-tert-butyl-3-chloropropane-1-sulfonamide. The information focuses on the critical role of solvent selection in influencing reaction outcomes, particularly in the context of intramolecular cyclization to form N-tert-butylpropane sultam.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am seeing a low yield for the intramolecular cyclization of this compound. What is the likely cause and how can I improve it?
A1: Low yields in the intramolecular cyclization to form the corresponding sultam are frequently related to suboptimal reaction conditions, with solvent choice being a primary factor. This reaction is an intramolecular SN2 alkylation, and the solvent plays a crucial role in stabilizing the transition state.
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Troubleshooting Steps:
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Solvent Selection: The choice of solvent is critical. Polar aprotic solvents are generally recommended for this type of reaction as they can solvate the counter-ion of the base without strongly solvating the sulfonamide anion, thus enhancing its nucleophilicity.
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Base Selection: Ensure you are using a strong, non-nucleophilic base to deprotonate the sulfonamide. Common choices include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or potassium carbonate (K₂CO₃). The strength of the base can influence the reaction rate and yield.
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Temperature: The reaction may require heating to overcome the activation energy barrier. However, excessively high temperatures can lead to side reactions and decomposition. Optimization of the reaction temperature is recommended.
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Water Content: Ensure all reagents and solvents are anhydrous. Water can hydrolyze the starting material and quench the base, leading to lower yields.
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Q2: What are the most common side products I should be aware of, and how does the solvent influence their formation?
A2: The primary side reactions involve intermolecular reactions and elimination.
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Intermolecular Dimerization: In concentrated solutions, an intermolecular reaction between two molecules of the starting material can occur, leading to the formation of a dimeric species. This is more prevalent in nonpolar solvents where the reactants may be less well-solvated.
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Elimination: Although less common for a primary chloride, elimination to form an alkene can occur, particularly with sterically hindered or very strong bases at elevated temperatures.
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Solvent Influence:
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Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) generally favor the desired intramolecular cyclization by promoting the SN2 pathway.
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Nonpolar aprotic solvents (e.g., Toluene, Hexane) may lead to lower yields and an increase in intermolecular side products due to poor stabilization of the transition state and lower solubility of the deprotonated sulfonamide.
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Polar protic solvents (e.g., Ethanol, Water) are generally not recommended as they can solvate the sulfonamide anion through hydrogen bonding, reducing its nucleophilicity, and can also react with strong bases.
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Q3: How does solvent polarity affect the reaction rate of the intramolecular cyclization?
A3: The intramolecular cyclization of this compound proceeds through a charged transition state. According to Hughes-Ingold rules, reactions where charge is generated or becomes more concentrated in the transition state are accelerated by more polar solvents. Therefore, polar solvents that can stabilize this transition state will increase the reaction rate. Polar aprotic solvents are particularly effective as they stabilize the transition state without deactivating the nucleophile.
Quantitative Data Summary
The following table summarizes the expected effect of different solvents on the intramolecular cyclization of this compound to form N-tert-butylpropane sultam. The data is representative and based on general principles of solvent effects on intramolecular SN2 reactions of sulfonamides.
| Solvent | Solvent Type | Dielectric Constant (ε) | Expected Yield (%) | Expected Reaction Time (h) | Notes |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 85-95 | 4-8 | Excellent for promoting SN2 reactions. |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 46.7 | 80-90 | 4-8 | Highly polar, effectively solvates cations. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 70-85 | 6-12 | Good alternative to DMF and DMSO. |
| Tetrahydrofuran (THF) | Borderline Polar Aprotic | 7.5 | 50-70 | 12-24 | Less polar, may result in slower reaction rates. |
| Toluene | Nonpolar Aprotic | 2.4 | 20-40 | 24-48 | Poor stabilization of the transition state. |
| Ethanol (EtOH) | Polar Protic | 24.6 | <10 | >48 | Solvates the nucleophile, reducing reactivity. |
Experimental Protocols
Key Experiment: Intramolecular Cyclization to Synthesize N-tert-butylpropane Sultam
This protocol describes a general procedure for the intramolecular cyclization of this compound.
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Materials:
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This compound
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Anhydrous polar aprotic solvent (e.g., DMF)
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Strong, non-nucleophilic base (e.g., Sodium Hydride, 60% dispersion in mineral oil)
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Anhydrous diethyl ether
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer
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Inert atmosphere (Nitrogen or Argon)
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Separatory funnel
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Rotary evaporator
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-
Procedure:
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To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
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Dissolve the starting material in anhydrous DMF (to a concentration of approximately 0.1 M).
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Cool the solution to 0 °C in an ice bath.
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Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
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Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
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Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
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Combine the organic layers, wash with water and then brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel.
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Visualizations
Caption: Experimental workflow for the intramolecular cyclization.
Caption: Logical relationship between solvent type and reaction outcome.
Base selection for reactions involving N-tert-butyl-3-chloropropane-1-sulfonamide
Welcome to the technical support center for N-tert-butyl-3-chloropropane-1-sulfonamide. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound that requires a base?
A1: The primary and most common base-mediated reaction is an intramolecular SN2 (nucleophilic substitution) cyclization. This reaction forms a four-membered cyclic sulfonamide, known as a sultam. The base is required to deprotonate the sulfonamide nitrogen, creating a nucleophilic anion that attacks the carbon bearing the chlorine atom, displacing the chloride and closing the ring.
Caption: Intramolecular cyclization of this compound.
Q2: How do I select the appropriate base for the cyclization reaction?
A2: Base selection is critical and depends on several factors, including reaction kinetics, substrate stability, and potential side reactions. The sulfonamide proton (N-H) has a pKa generally in the range of 10-12. Therefore, the base's conjugate acid should have a pKa significantly higher than this to ensure complete deprotonation.
Use the following workflow to guide your selection:
Technical Support Center: Troubleshooting Impurities in Crude N-tert-butyl-3-chloropropane-1-sulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude N-tert-butyl-3-chloropropane-1-sulfonamide. The following sections address common impurities, their identification, and methods for their characterization.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in crude this compound?
The most common impurities in crude this compound typically arise from unreacted starting materials and side reactions during the synthesis. The primary synthesis route involves the reaction of 3-chloropropane-1-sulfonyl chloride with tert-butylamine.[1]
Potential Impurities:
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Unreacted Starting Materials:
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3-chloropropane-1-sulfonyl chloride
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tert-Butylamine
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-
Side-Reaction Products:
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3-Chloropropane-1-sulfonic acid: Formed by the hydrolysis of 3-chloropropane-1-sulfonyl chloride in the presence of water.[2]
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Di-tert-butyl sulfonamide: Can potentially form, although less common with the sterically hindered tert-butyl group.
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N,N-di-tert-butyl-3-chloropropane-1-sulfonamide: Resulting from a double addition of tert-butylamine to the sulfonyl chloride, though sterically hindered.
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Cyclic sulfonamide (1,2-thiazetidine-1,1-dioxide derivative): Potentially formed via intramolecular cyclization of the product.
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Q2: How can I detect these impurities in my crude sample?
Several analytical techniques can be employed to detect and identify impurities in your crude this compound. The most common and effective methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Troubleshooting Steps:
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Verify Retention Times: Compare the retention times of the unexpected peaks with those of your starting materials (3-chloropropane-1-sulfonyl chloride and tert-butylamine) if available as standards.
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Spiking Experiment: To confirm the identity of a suspected impurity, "spike" your crude sample with a small amount of the pure standard of the suspected impurity. An increase in the peak area of the corresponding peak confirms its identity.
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Analyze by LC-MS: If standards are not available, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to obtain the mass-to-charge ratio (m/z) of the unknown peaks, which can help in their identification.
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Consider Degradation Products: The hydrolysis product, 3-chloropropane-1-sulfonic acid, is a common impurity. Due to its polarity, it will likely have a shorter retention time on a reverse-phase HPLC column compared to the product.
Table 1: Typical HPLC Parameters for Impurity Profiling
| Parameter | Method 1: Gradient Elution | Method 2: Isocratic Elution |
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm) | Phenyl-Hexyl (e.g., 4.6 mm x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 0-20 min, 10% to 90% B; 20-25 min, 90% B; 25.1-30 min, 10% B | N/A (Isocratic) |
| Isocratic Elution | N/A | 70% Methanol / 30% Water |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 30 °C |
| Detection | UV at 210 nm | UV at 220 nm |
| Injection Volume | 10 µL | 10 µL |
Note: These are general methods and may require optimization for your specific sample and instrument.
Issue 2: Identification of Volatile Impurities by GC-MS
Troubleshooting Steps:
-
Analyze Starting Materials: Inject solutions of 3-chloropropane-1-sulfonyl chloride and tert-butylamine into the GC-MS to determine their retention times and fragmentation patterns.
-
Database Matching: Compare the mass spectra of the unknown peaks in your crude sample with spectral libraries (e.g., NIST, Wiley) to identify potential matches.
-
Interpret Fragmentation Patterns: Analyze the fragmentation patterns of the unknown peaks to deduce their structures. For example, the loss of a tert-butyl group (m/z 57) would be a characteristic fragment for tert-butyl containing compounds.
Table 2: Suggested GC-MS Parameters
| Parameter | Value |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (with appropriate split ratio, e.g., 50:1) |
| Oven Program | Initial temp 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
Issue 3: Characterizing Impurities by NMR Spectroscopy
Troubleshooting Steps:
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Acquire High-Resolution Spectra: Obtain high-resolution ¹H and ¹³C NMR spectra of your crude sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Identify Product Peaks: Assign the peaks corresponding to this compound.
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Analyze Impurity Signals: Carefully analyze the remaining signals. The presence of unreacted tert-butylamine will show a characteristic singlet for the nine equivalent protons of the tert-butyl group. 3-chloropropane-1-sulfonyl chloride will exhibit characteristic multiplets for the propyl chain.
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2D NMR Techniques: If the 1D spectra are complex, 2D NMR techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, aiding in the structural elucidation of unknown impurities.
Table 3: Expected ¹H NMR Chemical Shifts (in CDCl₃) for the Product
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| (CH₃)₃C- | ~1.35 | singlet | 9H |
| -SO₂-CH₂- | ~3.20 | triplet | 2H |
| -CH₂-CH₂-Cl | ~2.25 | quintet | 2H |
| -CH₂-Cl | ~3.70 | triplet | 2H |
| N-H | ~4.70 | broad singlet | 1H |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Experimental Protocols
Protocol 1: HPLC Analysis of Crude this compound
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Sample Preparation: Accurately weigh approximately 10 mg of the crude sample and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and water.
-
Instrumentation: Use a standard HPLC system equipped with a UV detector.
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Chromatographic Conditions: Refer to Table 1 for recommended starting conditions.
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Analysis: Inject the prepared sample and record the chromatogram. Identify the main peak corresponding to the product and any impurity peaks. Quantify the impurities by comparing their peak areas to that of the main product (assuming similar response factors for a preliminary assessment) or by using a calibration curve if standards are available.
Protocol 2: GC-MS Analysis of Crude this compound
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Sample Preparation: Dissolve approximately 5 mg of the crude sample in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a standard GC-MS system.
-
GC-MS Conditions: Refer to Table 2 for recommended starting conditions.
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Analysis: Inject the sample and acquire the total ion chromatogram (TIC). Analyze the mass spectrum of each separated peak to identify the components.
Protocol 3: NMR Analysis of Crude this compound
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Sample Preparation: Dissolve 5-10 mg of the crude sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Use an NMR spectrometer (e.g., 400 MHz or higher).
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Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra.
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Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the product and impurities.
Visualizing Workflows and Relationships
Caption: Workflow for the identification and characterization of impurities.
Caption: Decision tree for troubleshooting unexpected analytical signals.
References
Validation & Comparative
A Comparative Guide to Sulfonyl Chlorides in the Synthesis of N-Substituted Sulfonamides
An Analysis of 3-Chloropropane-1-sulfonyl Chloride versus Common Alternatives
The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1][2][3][4] The most common route to these vital compounds is the reaction of a primary or secondary amine with a sulfonyl chloride, a process that allows for vast structural diversification.[4][5][6][7]
This guide provides a comparative analysis of sulfonyl chlorides used in the synthesis of N-substituted sulfonamides, with a special focus on N-tert-butyl-3-chloropropane-1-sulfonamide. The synthesis of this specific molecule relies on the precursor 3-chloropropane-1-sulfonyl chloride .[8][9][10][11] We will compare this reagent against other widely used sulfonyl chlorides—namely p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl)—to highlight the synthetic implications and the unique properties conferred to the final product by each reagent.
Comparative Overview of Sulfonyl Chloride Reagents
The choice of sulfonyl chloride is a critical decision that influences not only reactivity during synthesis but also the physicochemical properties and potential applications of the resulting sulfonamide. The key distinction of 3-chloropropane-1-sulfonyl chloride is the presence of a reactive alkyl chloride handle, which is absent in standard reagents like TsCl and MsCl.[10] This functional handle allows for subsequent covalent modification, a highly desirable feature in modern drug development for applications such as targeted covalent inhibitors and antibody-drug conjugates.
Data Presentation: Sulfonyl Chloride Performance
The following table summarizes the characteristics and typical performance of 3-chloropropane-1-sulfonyl chloride and its common alternatives in the synthesis of sulfonamides. Reactivity is influenced by both steric and electronic factors; smaller aliphatic reagents like MsCl are often more reactive than bulkier aromatic ones like TsCl.[12][13]
| Feature | 3-Chloropropane-1-sulfonyl chloride | p-Toluenesulfonyl Chloride (TsCl) | Methanesulfonyl Chloride (MsCl) |
| CAS Number | 1633-82-5 | 98-59-9[14] | 124-63-0 |
| Class | Aliphatic, Functionalized | Aromatic | Aliphatic |
| Molecular Weight | 177.05 g/mol | 190.65 g/mol | 114.55 g/mol |
| Relative Reactivity | Moderate | Moderate to Low | High[12] |
| Key Feature of Resulting Sulfonamide | Contains a reactive 3-chloropropyl chain for further modification (e.g., covalent binding, linker attachment).[10] | Forms a stable, bulky, aromatic tosyl group, often used for protection or to introduce an aromatic moiety.[14] | Forms a small, non-aromatic, and highly stable mesyl group, ideal for modifying polarity and serving as an excellent leaving group precursor.[12][15] |
| Typical Base | Pyridine, Triethylamine (Et₃N) | Pyridine, Et₃N | Pyridine, Et₃N |
| Typical Solvent | Dichloromethane (DCM), THF | Dichloromethane (DCM), Chloroform | Dichloromethane (DCM), THF |
| Purification of Product | Crystalline solids are often easier to purify by recrystallization than oils or low-melting solids. | Tosylates are often crystalline solids, which can be easier to purify.[12] | Mesylates are often oils or low-melting solids.[12] |
Experimental Protocols
General Protocol for the Synthesis of N-Substituted Sulfonamides
This protocol provides a standard method for the synthesis of sulfonamides from an amine and a sulfonyl chloride, which is widely applicable.[16]
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the desired primary or secondary amine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add a suitable non-nucleophilic base, such as triethylamine (1.5 eq) or pyridine (1.5 eq), to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (e.g., 3-chloropropane-1-sulfonyl chloride, 1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 20-30 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Upon completion, dilute the mixture with DCM. Transfer it to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to yield the pure sulfonamide.
Specific Protocol: Synthesis of this compound
This protocol is a specific application of the general method for the title compound.
-
Reaction Setup: To a stirred solution of tert-butylamine (1.0 eq, e.g., 10 mmol, 0.73 g) and triethylamine (1.5 eq, 15 mmol, 1.52 g) in anhydrous DCM (50 mL) at 0 °C, add a solution of 3-chloropropane-1-sulfonyl chloride (1.1 eq, 11 mmol, 1.95 g) in anhydrous DCM (15 mL) dropwise.
-
Reaction Progression: Stir the reaction mixture at room temperature for 12 hours.
-
Workup and Purification: Follow steps 5 and 6 of the general protocol. The title compound is expected to be a solid or oil that can be purified via chromatography or recrystallization.
Conclusion
The selection of a sulfonyl chloride is a pivotal decision in the design of synthetic routes for sulfonamide-based molecules. While established reagents like p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) are workhorses for installing stable protecting groups or activating alcohols, they yield sulfonamides with relatively inert sulfonyl moieties.
In contrast, 3-chloropropane-1-sulfonyl chloride offers a significant advantage for drug discovery and chemical biology. The resulting N-substituted-3-chloropropane-sulfonamide is equipped with a versatile alkyl halide handle.[10] This functionality opens the door for post-synthetic modifications, such as the introduction of pharmacophores, the attachment of linkers for proteolysis-targeting chimeras (PROTACs), or for creating covalent inhibitors that can form a permanent bond with a biological target, often leading to enhanced potency and duration of action. For researchers aiming to move beyond simple sulfonamide analogues and into more complex and functionalized molecular architectures, 3-chloropropane-1-sulfonyl chloride represents a strategically superior choice.
References
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. ajchem-b.com [ajchem-b.com]
- 3. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 7. books.rsc.org [books.rsc.org]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. chemimpex.com [chemimpex.com]
- 11. This compound | C7H16ClNO2S | CID 11701296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. p-Toluenesulfonyl chloride – description and application - Georganics [georganics.sk]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to N-tert-butyl-3-chloropropane-1-sulfonamide and Alternative Sulfonating Agents
For Researchers, Scientists, and Drug Development Professionals
The introduction of a sulfonyl group into a molecule is a cornerstone of modern medicinal chemistry and drug development. This functional group can significantly modulate a compound's physicochemical properties, including solubility, lipophilicity, and metabolic stability, thereby enhancing its pharmacokinetic and pharmacodynamic profile. The choice of sulfonating agent is critical to the success of this synthetic transformation, influencing reaction efficiency, substrate scope, and overall yield.
This guide provides a comprehensive comparison of N-tert-butyl-3-chloropropane-1-sulfonamide and its parent sulfonyl chloride, 3-chloropropane-1-sulfonyl chloride, with other commonly employed sulfonating agents. By presenting key performance data, detailed experimental protocols, and visual representations of reaction workflows, we aim to equip researchers with the necessary information to make informed decisions in the selection of the optimal sulfonating agent for their specific application.
Quantitative Performance Comparison of Sulfonating Agents
The selection of a sulfonating agent is often a trade-off between reactivity, selectivity, and handling characteristics. The following table summarizes the performance of various sulfonyl chlorides in the synthesis of sulfonamides, providing a comparative overview of their reaction conditions and reported yields. It is important to note that direct comparisons are challenging due to variations in substrates and reaction conditions across different studies. However, the data presented offers valuable insights into the general performance of these reagents.
| Sulfonylating Agent | Amine Substrate | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| 3-Chloropropane-1-sulfonyl chloride | Pyrrolidine | Triethylamine | Dichloromethane | 0 °C to rt, 12 h | 85 | [Fictionalized Data for Illustrative Purposes] |
| Benzenesulfonyl chloride | Aniline | Pyridine | - | 0-25 °C | 100 | [1] |
| p-Toluenesulfonyl chloride | p-Toluidine | Pyridine | - | 0-25 °C | 100 | [1] |
| 4-Nitrobenzenesulfonyl chloride | Aniline | Pyridine | - | 0-25 °C | 100 | [1] |
| Benzenesulfonyl chloride | Aniline | Diethyl ether | Diethyl ether | 0 °C | 85 | [1] |
| Benzenesulfonyl chloride | Diamino aryne precursor | Triethylamine | Dichloromethane | Not specified | 85 | [1] |
| Various aryl, heteroaryl, alkyl, and cyclopropyl sulfonyl chlorides | 2-Chloro-6,7-dimethoxyquinazolin-4-amine | Sodium hydride | DMF/THF | Not specified | 72-96 | [1] |
Note: The data for 3-Chloropropane-1-sulfonyl chloride is fictionalized to serve as a representative example for an aliphatic sulfonyl chloride in the absence of directly comparable literature data under identical conditions. The yields for other agents are sourced from a review article and may represent optimized conditions for specific substrates.[1]
Discussion of Reactivity and Applications
Aromatic vs. Aliphatic Sulfonyl Chlorides:
Aromatic sulfonyl chlorides, such as benzenesulfonyl chloride and p-toluenesulfonyl chloride, are generally more reactive than their aliphatic counterparts. This is attributed to the electron-withdrawing nature of the aromatic ring, which increases the electrophilicity of the sulfur atom. p-Toluenesulfonyl chloride (TsCl) is often favored over benzenesulfonyl chloride because the resulting sulfonamides are typically more crystalline and easier to handle and purify.[2][3] The methyl group in the para position of TsCl is a weak electron-donating group, which slightly reduces its reactivity compared to unsubstituted benzenesulfonyl chloride, but this effect is often outweighed by the practical advantages.[4]
Aliphatic sulfonyl chlorides, such as 3-chloropropane-1-sulfonyl chloride, are also effective reagents for the synthesis of sulfonamides. The presence of the chloro-substituent in the propyl chain can potentially influence the reactivity and may offer a handle for further functionalization of the resulting sulfonamide.
This compound:
This compound itself is a sulfonamide, not a sulfonating agent. It is synthesized from 3-chloropropane-1-sulfonyl chloride and tert-butylamine. The tert-butyl group is a bulky substituent that can introduce specific steric constraints in the final molecule, which can be advantageous in drug design to modulate binding to a biological target.
Experimental Protocols
The following is a general experimental protocol for the synthesis of a sulfonamide from a sulfonyl chloride and a primary or secondary amine. This can be adapted for use with various sulfonating agents, including 3-chloropropane-1-sulfonyl chloride.
General Procedure for the Synthesis of N-Substituted Sulfonamides:
Materials:
-
Sulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Base (e.g., triethylamine, pyridine, or aqueous NaOH) (1.5-2.0 eq)
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether, tetrahydrofuran)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the amine (1.0-1.2 eq) and the base (1.5-2.0 eq) in an anhydrous solvent at 0 °C (ice bath), add the sulfonyl chloride (1.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically 1-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the mixture with water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure sulfonamide.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and purification of a sulfonamide.
Caption: A generalized workflow for sulfonamide synthesis.
Signaling Pathway in Drug Action (Illustrative Example)
While this compound is a synthetic intermediate, the sulfonamide moiety it contains is a key pharmacophore in many drugs. For instance, sulfonamide-containing drugs can act as inhibitors of specific enzymes. The diagram below illustrates a hypothetical signaling pathway where a sulfonamide drug inhibits a kinase, a common target in cancer therapy.
Caption: Inhibition of a kinase signaling pathway by a sulfonamide drug.
Conclusion
The choice of a sulfonating agent is a critical parameter in the synthesis of sulfonamides for pharmaceutical applications. While aromatic sulfonyl chlorides are generally more reactive, aliphatic counterparts like 3-chloropropane-1-sulfonyl chloride offer alternative structural motifs and potential for further derivatization. This compound, as a product of such a reaction, incorporates a bulky tert-butyl group that can be strategically utilized in drug design. This guide provides a foundational comparison to aid researchers in selecting the most appropriate sulfonating strategy for their synthetic targets, ultimately contributing to the efficient development of novel therapeutic agents.
References
Reactivity comparison of N-tert-butyl-3-chloropropane-1-sulfonamide and benzenesulfonyl chloride
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of modern organic synthesis, the strategic selection of reagents is paramount to achieving desired molecular architectures efficiently and selectively. This guide provides a detailed comparative analysis of the reactivity of two sulfur-containing compounds: N-tert-butyl-3-chloropropane-1-sulfonamide and benzenesulfonyl chloride. While both are valuable electrophilic building blocks, their distinct structural features give rise to vastly different reactivity profiles, influencing their applications in pharmaceutical and agrochemical research. This objective comparison, supported by established chemical principles and representative experimental data, aims to inform researchers on the optimal use of these reagents in their synthetic endeavors.
At a Glance: Key Physicochemical and Reactivity Differences
The divergent reactivity of this compound and benzenesulfonyl chloride stems from their core structural differences: the former is an aliphatic N-substituted sulfonamide with an additional chloroalkyl chain, while the latter is a classic aromatic sulfonyl chloride.
| Property | This compound | Benzenesulfonyl Chloride |
| CAS Number | 63132-85-4[1] | 98-09-9[2] |
| Molecular Formula | C₇H₁₆ClNO₂S[1] | C₆H₅ClO₂S[2] |
| Molecular Weight | 213.73 g/mol [1] | 176.62 g/mol |
| Appearance | Solid | Colorless to yellowish viscous oil/liquid[2] |
| Primary Reactive Site | S-N bond (relatively stable), N-H proton (acidic), C-Cl bond (alkyl halide) | S-Cl bond (highly electrophilic) |
| Reactivity towards Nucleophiles | Generally low at the sulfur center; requires activation. | High, readily reacts with amines, alcohols, and water.[2] |
| Stability | Hydrolytically stable under neutral and basic conditions. | Moisture-sensitive; hydrolyzes in water.[3][4] |
Reactivity Profile of Benzenesulfonyl Chloride
Benzenesulfonyl chloride is a powerful and widely utilized electrophile in organic synthesis. Its reactivity is dominated by the highly polarized sulfur-chlorine bond, making the sulfur atom susceptible to nucleophilic attack.
The electron-withdrawing phenyl group and the two oxygen atoms enhance the electrophilicity of the sulfur center. Consequently, benzenesulfonyl chloride reacts readily with a wide range of nucleophiles, including primary and secondary amines, alcohols, and even water.[2] This high reactivity makes it an excellent reagent for the synthesis of sulfonamides and sulfonate esters. The reaction with primary and secondary amines, known as the Hinsberg test, is a classic method for their differentiation.[2][5][6]
The solvolysis (reaction with the solvent) of benzenesulfonyl chloride has been studied extensively, with kinetic data indicating a bimolecular nucleophilic substitution (SN2) mechanism in many cases.[3][4] The rate of hydrolysis is influenced by pH and the presence of catalysts.[7][8]
Caption: General mechanism of sulfonamide formation from benzenesulfonyl chloride.
Reactivity Profile of this compound
In stark contrast to benzenesulfonyl chloride, this compound exhibits significantly lower reactivity at the sulfur atom. The sulfur-nitrogen bond in sulfonamides is considerably more stable and less prone to nucleophilic attack than the sulfur-chlorine bond in sulfonyl chlorides. Sulfonamides are generally stable to hydrolysis, particularly under neutral to alkaline conditions.
However, this compound possesses other reactive sites that can be exploited in synthesis:
-
The N-H Proton: The proton on the nitrogen atom is acidic due to the electron-withdrawing sulfonyl group. This allows for deprotonation with a suitable base to form a sulfonamide anion, which can then act as a nucleophile in subsequent reactions. The acidity of the N-H proton is a key feature in the biological activity of many sulfonamide-containing drugs.[9]
-
The C-Cl Bond: The terminal chloroalkyl chain provides a reactive handle for nucleophilic substitution reactions. This allows for the introduction of various functional groups at the end of the propyl chain, making it a versatile intermediate for building more complex molecules.
-
Intramolecular Cyclization: The presence of the nucleophilic sulfonamide nitrogen and the electrophilic chloropropyl chain within the same molecule creates the potential for intramolecular cyclization under basic conditions to form a cyclic sulfonamide (sultam).
Caption: Potential reaction pathways for this compound.
Experimental Protocols
1. Synthesis of a Sulfonamide using Benzenesulfonyl Chloride
This protocol is a representative example of the reaction of benzenesulfonyl chloride with a primary amine.
-
Reaction Principle: A primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride. A base is used to neutralize the HCl generated during the reaction.[10]
-
Materials:
-
Benzenesulfonyl chloride (1.0 eq)
-
Primary amine (1.0-1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Pyridine or triethylamine (1.5-2.0 eq)[10]
-
1M HCl, saturated aqueous NaHCO₃, brine, water
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the primary amine in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add the base (pyridine or triethylamine) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of benzenesulfonyl chloride in anhydrous DCM to the cooled amine solution dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Combine the organic layers and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide, which can be further purified by recrystallization or column chromatography.
-
2. A Potential Nucleophilic Substitution on this compound
This hypothetical protocol illustrates how the chloroalkyl group of this compound could be functionalized.
-
Reaction Principle: A nucleophile displaces the chloride ion from the propyl chain via an SN2 reaction.
-
Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., sodium azide, 1.2 eq)
-
Dimethylformamide (DMF)
-
Water, ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve this compound in DMF in a round-bottom flask.
-
Add the nucleophile (e.g., sodium azide) to the solution.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired substituted sulfonamide.
-
Conclusion
This compound and benzenesulfonyl chloride, while both containing a sulfonyl group, present fundamentally different reactivity profiles that dictate their synthetic utility. Benzenesulfonyl chloride is a highly reactive electrophile, ideal for the facile construction of sulfonamides and sulfonate esters. Its handling requires consideration of its moisture sensitivity. In contrast, this compound is a more stable, multifunctional building block. Its reactivity is centered on the acidity of the N-H proton and the electrophilic carbon of the chloroalkyl chain, rather than the sulfur atom of the sulfonamide core. This allows for its use in a variety of synthetic transformations beyond simple sulfonylation, including N-alkylation and the introduction of functionality at the terminus of the alkyl chain. For researchers and drug development professionals, a clear understanding of these distinct reactivities is crucial for the rational design of synthetic routes and the efficient construction of complex molecular targets.
References
- 1. This compound | C7H16ClNO2S | CID 11701296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Hinsberg Reagent And Test | Unacademy [unacademy.com]
- 6. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 7. Kinetics and Mechanism of the Hydrolysis of N-(Benzenesulfonyl) benzimidoyl Chlorides -Bulletin of the Korean Chemical Society | 학회 [koreascience.kr]
- 8. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. The Role of the Acidity of N-Heteroaryl Sulfonamides as Inhibitors of Bcl-2 Family Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Strategic Advantage of N-tert-butyl-3-chloropropane-1-sulfonamide in Medicinal Chemistry: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutic agents. Among the vast array of synthetic intermediates, N-tert-butyl-3-chloropropane-1-sulfonamide has emerged as a versatile and valuable tool in the medicinal chemist's arsenal. This guide provides an objective comparison of its utility against other alternatives, supported by an analysis of its structural features and synthetic applications.
This compound is a key intermediate used in the pharmaceutical, agrochemical, and specialty chemical industries.[1][2] Its principal advantage lies not in its own biological activity, but in its role as a versatile scaffold for the construction of more complex molecules. The strategic combination of a bulky N-tert-butyl group and a reactive 3-chloropropane chain offers a unique set of properties that can be leveraged to optimize the pharmacokinetic and pharmacodynamic profiles of a final drug candidate.
Comparative Analysis of Structural Features
The utility of this compound can be best understood by dissecting the contribution of its key functional groups in comparison to other common sulfonamide building blocks.
| Feature | This compound | Alternative 1: Simple Alkyl Sulfonamides (e.g., N-methyl-methanesulfonamide) | Alternative 2: Aryl Sulfonamides (e.g., benzenesulfonamide) |
| N-substituent (tert-butyl) | Provides significant steric hindrance, potentially enhancing metabolic stability and modulating target binding. The bulky group can also improve solubility in organic solvents. | Small alkyl groups offer minimal steric bulk, leading to potentially faster metabolic degradation. | The aromatic ring can engage in π-stacking interactions but may also be susceptible to oxidative metabolism. |
| Alkyl Chain (3-chloropropane) | The three-carbon chain provides a flexible linker to introduce other functionalities. The terminal chlorine atom is a reactive handle for nucleophilic substitution, enabling facile elaboration of the molecule. | A simple alkyl chain lacks a reactive handle for straightforward chemical modification. | The sulfonamide is directly attached to the aromatic ring, limiting the options for introducing flexible linkers. |
| Reactivity | The primary sulfonamide nitrogen can be further functionalized, while the chloro group allows for the introduction of a wide range of moieties (e.g., amines, azides, thiols). | Limited reactivity beyond the sulfonamide nitrogen. | Reactivity is primarily centered on the aromatic ring (electrophilic substitution) and the sulfonamide nitrogen. |
The N-tert-butyl Group: A Shield Against Metabolism and a Key to Selectivity
The 3-Chloropropane Moiety: A Gateway to Molecular Diversity
The 3-chloropropane chain is a versatile synthetic handle that allows for the straightforward introduction of a wide variety of functional groups. This is a significant advantage over simpler alkyl or aryl sulfonamides that lack such a reactive site. The chlorine atom can be readily displaced by a range of nucleophiles, enabling the construction of a diverse library of compounds from a single intermediate. This facilitates the exploration of structure-activity relationships (SAR) during the lead optimization phase of drug discovery.
Below is a diagram illustrating the synthetic utility of the 3-chloropropane group.
Caption: Synthetic pathway for functionalization.
Experimental Protocols: A General Approach to Sulfonamide Synthesis
While specific protocols for reactions involving this compound are often proprietary, a general method for the synthesis of sulfonamides from sulfonyl chlorides and amines is well-established.[4]
General Procedure for Sulfonamide Formation:
-
Dissolution: Dissolve the primary or secondary amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base (1.1-1.5 equivalents), such as triethylamine or diisopropylethylamine, to the solution and stir.
-
Sulfonyl Chloride Addition: Slowly add the sulfonyl chloride (1.0 equivalent), in this case, 3-chloropropane-1-sulfonyl chloride, to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the exotherm.
-
Reaction: Allow the reaction to warm to room temperature and stir for a period of 2 to 24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with an aqueous solution (e.g., saturated ammonium chloride). Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the desired sulfonamide.
Applications in Drug Discovery: A Building Block for Kinase and Carbonic Anhydrase Inhibitors
Although direct evidence of this compound's use in the synthesis of specific, named drugs is not prevalent in publicly available literature, its structural motifs are highly relevant to the design of inhibitors for important drug targets such as kinases and carbonic anhydrases.
The sulfonamide group is a key pharmacophore in a wide range of kinase inhibitors.[5] The N-tert-butyl group can provide the necessary steric bulk to occupy hydrophobic pockets within the ATP-binding site of kinases, potentially leading to enhanced potency and selectivity.[5] The flexible 3-chloropropane linker allows for the positioning of other pharmacophoric elements to interact with different regions of the enzyme.
Similarly, sulfonamides are classic inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes.[6][7] The primary sulfonamide moiety can coordinate to the zinc ion in the active site of these enzymes. The N-tert-butyl group and the functionalized propyl chain can be tailored to interact with the surrounding amino acid residues, thereby influencing the isoform selectivity of the inhibitor.
The logical workflow for utilizing this compound in a drug discovery program is outlined below.
Caption: A typical drug discovery workflow.
Conclusion
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and application of s-tert-butyl sulfonamide_Chemicalbook [chemicalbook.com]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of N-tert-butyl-3-chloropropane-1-sulfonamide as a Pharmacophore Precursor: A Comparative Guide
In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount to the successful development of novel therapeutics. N-tert-butyl-3-chloropropane-1-sulfonamide has emerged as a versatile precursor for introducing the 3-(N-tert-butylsulfamoyl)propyl moiety, a pharmacophoric element with potential applications in designing targeted and effective drug candidates. This guide provides an objective comparison of this precursor with alternative synthetic strategies, supported by available experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their research endeavors.
Executive Summary
This compound offers a straightforward route to incorporate a flexible, three-carbon sulfonamide linker into drug candidates. The presence of the tert-butyl group can confer desirable pharmacokinetic properties, such as increased metabolic stability and lipophilicity, which can enhance cell permeability and oral bioavailability. The terminal chloride provides a reactive handle for facile derivatization through nucleophilic substitution, allowing for the exploration of diverse chemical space.
However, the direct biological activity of derivatives of this compound is not extensively documented in publicly available literature, necessitating a comparative analysis with structurally related motifs and alternative linkers to infer its potential efficacy. This guide will delve into the synthesis of the precursor, its potential applications, and a comparison with alternative linkers, supported by experimental protocols and data where available.
Physicochemical Properties and Synthesis
This compound is a stable, crystalline solid with a molecular weight of 213.73 g/mol . Its chemical structure combines a polar sulfonamide group with a non-polar tert-butyl group, resulting in moderate lipophilicity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₆ClNO₂S | PubChem |
| Molecular Weight | 213.73 g/mol | PubChem |
| XLogP3 | 1.9 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
Experimental Protocol: Synthesis of this compound
A common synthetic route to this compound involves the reaction of 3-chloropropanesulfonyl chloride with tert-butylamine.
Materials:
-
3-chloropropanesulfonyl chloride
-
tert-butylamine
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or other suitable base
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Dissolve tert-butylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve 3-chloropropanesulfonyl chloride (1.0 equivalent) in dichloromethane and add it dropwise to the stirred amine solution over a period of 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a white solid.
Application as a Pharmacophore Precursor and Comparison with Alternatives
The 3-(N-tert-butylsulfamoyl)propyl moiety can function as a flexible linker connecting a pharmacophore to another part of a drug molecule or as a pharmacophoric element itself, engaging in specific interactions with a biological target. The sulfonamide group can act as a hydrogen bond donor and acceptor, while the tert-butyl group can occupy hydrophobic pockets in a protein binding site.
Comparison of N-Alkyl Substituents on the 3-Sulfamoylpropyl Linker
While specific data for the tert-butyl derivative is scarce, studies on related N-alkyl sulfonamides can provide insights into the structure-activity relationship (SAR).
Table 2: Conceptual Comparison of N-Alkyl Groups on a 3-Sulfamoylpropyl Linker
| N-Substituent | Potential Advantages | Potential Disadvantages |
| tert-Butyl | High metabolic stability due to steric hindrance. Increased lipophilicity can enhance cell permeability. | May be too bulky for some binding pockets, leading to reduced potency. |
| Methyl | Smaller size may be more accommodating in various binding sites. Lower lipophilicity compared to tert-butyl. | Potentially more susceptible to N-demethylation by metabolic enzymes. |
| Phenyl | Can engage in π-stacking interactions with aromatic residues in the binding site. | May introduce unwanted planarity and increase the risk of off-target effects. |
| Cyclopropyl | Conformationally constrained, which can improve binding affinity by reducing the entropic penalty of binding. | Synthetic accessibility may be lower compared to simple alkyl groups. |
Comparison with Alternative 3-Carbon Linkers
The choice of a linker is critical in drug design, influencing a molecule's solubility, stability, and ability to position pharmacophoric groups optimally.
Table 3: Comparison of this compound with Alternative 3-Carbon Linker Precursors
| Precursor/Linker Type | Key Features | Potential Applications |
| This compound | Sulfonamide group offers H-bonding capabilities. Tert-butyl group enhances metabolic stability. | Kinase inhibitors, GPCR modulators. |
| 3-Chloropropionamide Derivatives | Amide bond is a common motif in biological systems. Can act as both H-bond donor and acceptor. | Broad applicability in medicinal chemistry. |
| 1-Bromo-3-chloropropane | Simple alkyl chain, provides flexibility. Lacks specific interacting groups. | Connecting two pharmacophores where a flexible spacer is needed. |
| 3-Chloropropylamine | Primary amine can be further functionalized. Can form salt bridges with acidic residues. | Introducing a basic center into a molecule. |
Experimental Workflow and Signaling Pathway Visualization
The utility of this compound as a precursor can be visualized in a typical drug discovery workflow.
Experimental workflow for utilizing the precursor.
Derivatives of this precursor could potentially modulate various signaling pathways implicated in disease. For instance, in the context of kinase inhibition, the sulfonamide moiety could interact with the hinge region of the kinase, a common binding motif for inhibitors.
Hypothetical inhibition of a kinase pathway.
Conclusion
This compound represents a valuable, yet under-documented, precursor for the synthesis of novel drug candidates. Its chemical features suggest potential advantages in terms of metabolic stability and the ability to form key interactions with biological targets. While a direct, data-rich comparison to other precursors is currently lacking in the scientific literature, the analysis of related structures and alternative linkers provides a strong rationale for its inclusion in compound library synthesis for a variety of drug discovery programs. Further research into the biological activities of its derivatives is warranted to fully elucidate its efficacy as a pharmacophore precursor.
Validating the Structure of N-tert-butyl-3-chloropropane-1-sulfonamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the structure of N-tert-butyl-3-chloropropane-1-sulfonamide and its derivatives. By offering a comparative analysis of expected analytical data and detailed experimental protocols, this document serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of this important class of molecules in drug discovery and development.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds. The structural integrity of its derivatives is paramount for ensuring their desired pharmacological properties and for meeting regulatory standards. Accurate structural validation relies on a combination of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chromatographic methods. This guide outlines the expected outcomes from these analyses and provides standardized protocols to ensure reliable and reproducible results.
Comparative Analytical Data
To facilitate the identification and characterization of this compound and its potential derivatives, the following tables summarize the expected analytical data. For comparative purposes, data for a hypothetical derivative, N-tert-butyl-3-fluoropropane-1-sulfonamide, is also presented.
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Protons | This compound (Expected δ, ppm) | N-tert-butyl-3-fluoropropane-1-sulfonamide (Expected δ, ppm) | Multiplicity | Integration |
| -C(CH₃)₃ | 1.35 | 1.34 | s | 9H |
| -SO₂-CH₂-CH₂ -CH₂- | 2.25 | 2.30 | p | 2H |
| -SO₂-CH₂ - | 3.20 | 3.25 | t | 2H |
| -CH₂-Cl / -CH₂-F | 3.70 | 4.60 (d, J=47 Hz) | t / dt | 2H |
| -NH- | 4.80 | 4.82 | s (br) | 1H |
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Carbon | This compound (Expected δ, ppm) | N-tert-butyl-3-fluoropropane-1-sulfonamide (Expected δ, ppm) |
| -C(CH₃)₃ | 30.0 | 29.8 |
| -C (CH₃)₃ | 57.0 | 57.2 |
| -SO₂-CH₂-C H₂-CH₂- | 33.0 | 31.5 (d, J=20 Hz) |
| -SO₂-C H₂- | 51.0 | 50.0 |
| -CH₂-Cl / -CH₂-F | 41.0 | 82.0 (d, J=170 Hz) |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization, EI)
| Fragment | This compound (Expected m/z) | N-tert-butyl-3-fluoropropane-1-sulfonamide (Expected m/z) | Interpretation |
| [M]⁺ | 213/215 | 197 | Molecular Ion |
| [M-CH₃]⁺ | 198/200 | 182 | Loss of a methyl group |
| [M-C₄H₉]⁺ | 156/158 | 140 | Loss of the tert-butyl group |
| [C₄H₉]⁺ | 57 | 57 | tert-butyl cation |
| [SO₂NHC(CH₃)₃]⁺ | 136 | 136 | Sulfonamide fragment |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms.
Instrumentation: 400 MHz NMR Spectrometer.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Acquire the spectrum at a proton frequency of 400 MHz.
-
Use a spectral width of 16 ppm, centered at 8 ppm.
-
Employ a 30-degree pulse width with a relaxation delay of 2 seconds.
-
Acquire 16 scans for adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum at a carbon frequency of 100 MHz.
-
Use a spectral width of 250 ppm, centered at 125 ppm.
-
Employ a 30-degree pulse width with a relaxation delay of 2 seconds and proton decoupling.
-
Acquire 1024 scans.
-
-
Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the synthesized compound.
Instrumentation: HPLC system with a UV detector.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Analyze the chromatogram to determine the retention time of the main peak and calculate the percentage purity based on the peak area.
Visualizing the Validation Workflow
A systematic workflow is essential for the efficient and thorough validation of newly synthesized compounds. The following diagram illustrates the key stages in the structural validation process of this compound derivatives.
Caption: A flowchart illustrating the key steps in the synthesis and structural validation of sulfonamide derivatives.
Spectroscopic Analysis for Confirming the Synthesis of N-tert-butyl-3-chloropropane-1-sulfonamide Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of N-tert-butyl-3-chloropropane-1-sulfonamide, a key intermediate in various pharmaceutical and chemical syntheses, necessitates rigorous confirmation of its chemical structure. This guide provides a comprehensive comparison of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the definitive identification and purity assessment of the final product. Furthermore, alternative chromatographic methods are discussed for supplementary analysis.
Comparative Analysis of Spectroscopic Methods
The confirmation of the this compound structure relies on the unique electronic and vibrational properties of its constituent functional groups. The following tables summarize the expected and hypothetical experimental data obtained from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Table 1: Hypothetical ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.75 | s | 1H | -SO₂NH- |
| 3.70 | t | 2H | -CH₂Cl |
| 3.25 | t | 2H | -SO₂CH₂- |
| 2.20 | p | 2H | -CH₂CH₂CH₂- |
| 1.35 | s | 9H | -C(CH₃)₃ |
Table 2: Hypothetical ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 58.0 | -C(CH₃)₃ |
| 52.5 | -SO₂CH₂- |
| 42.0 | -CH₂Cl |
| 29.5 | -C(CH₃)₃ |
| 28.0 | -CH₂CH₂CH₂- |
Table 3: Hypothetical IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3280 | Strong, broad | N-H stretch |
| 2965 | Strong | C-H stretch (sp³) |
| 1320 | Strong | S=O asymmetric stretch |
| 1140 | Strong | S=O symmetric stretch |
| 750 | Strong | C-Cl stretch |
Table 4: Hypothetical Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 214.06 | 100 | [M+H]⁺ |
| 158.10 | 45 | [M - C₄H₉ + H]⁺ |
| 116.05 | 60 | [M - SO₂ - C₄H₉ + H]⁺ |
| 57.10 | 85 | [C₄H₉]⁺ |
Alternative Confirmation Methods
While spectroscopic methods are primary for structural elucidation, chromatographic techniques can provide valuable information regarding the purity of the synthesized product and can be used to monitor the progress of the reaction.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of this compound. By developing a suitable method (e.g., reverse-phase chromatography with a C18 column and a mobile phase of acetonitrile/water), the presence of starting materials, byproducts, and the final product can be clearly resolved and quantified. A single, sharp peak at a specific retention time would indicate a high degree of purity.
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate at different time intervals and eluting with an appropriate solvent system, the disappearance of starting materials and the appearance of the product spot can be visualized. The retention factor (Rf) of the product spot can be compared to that of a known standard.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These are generalized protocols and may require optimization based on the specific instrumentation available.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the acquired free induction decay (FID) with a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the ATR accessory or the KBr pellet holder into the sample compartment of the FTIR spectrometer.
-
Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Collect a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation (Electrospray Ionization - ESI):
-
Use an ESI source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable spray and efficient ionization.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in the positive ion mode to observe the protonated molecule [M+H]⁺.
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis process.
Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.
Caption: The complementary roles of NMR, IR, and MS in the structural confirmation of the synthesized product.
A Comparative Guide to Purity Assessment of Synthesized N-tert-butyl-3-chloropropane-1-sulfonamide by qNMR
For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized intermediates like N-tert-butyl-3-chloropropane-1-sulfonamide (CAS: 63132-85-4) is a critical step.[1] This compound serves as a key building block in the synthesis of various pharmaceutical and agrochemical agents, where high purity is essential to ensure the safety and efficacy of the final products.[1] This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) with other common analytical techniques for purity assessment, supported by detailed experimental protocols.
Quantitative NMR (qNMR) has emerged as a powerful primary method for determining the purity of organic molecules.[2] Unlike chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which are relative methods requiring a certified reference standard of the same compound, qNMR is a direct method.[2] The intensity of an NMR signal is directly proportional to the number of nuclei generating that signal, allowing for direct quantification against a certified internal standard of a different compound.[2][3]
Comparison of Analytical Techniques for Purity Assessment
The choice of an analytical method depends on various factors, including the specific requirements of the analysis, the nature of potential impurities, and available instrumentation.[4][5] The following table summarizes the key performance characteristics of common techniques for sulfonamide purity determination.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Titration |
| Principle | Signal intensity is directly proportional to the molar concentration of nuclei in a magnetic field.[3][6] | Differential partitioning of analytes between a stationary phase and a liquid mobile phase.[4] | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.[7][8] | Chemical reaction with a standardized solution (titrant) to determine the concentration of the analyte.[9][10] |
| Information Obtained | Absolute purity, structural confirmation of analyte and impurities.[2] | Relative purity, retention time, peak area for quantification.[4][11] | Purity based on peak area, identification of volatile impurities (with MS detector).[8] | Purity based on the stoichiometry of the reaction. |
| Sensitivity | Moderate (mg to µg range).[12] | High (ng to µg/mL).[4] | High (pg to ng range), especially with MS detection. | Low (mg range).[9] |
| Quantitation Capability | Excellent, primary method for absolute quantification without a specific reference standard.[2][13] | Excellent, high precision and accuracy with a reference standard.[4] | Good, requires a reference standard for accurate quantification. | Good for high-purity samples, but less precise for samples with multiple impurities.[9] |
| Key Advantages | Provides structural information, non-destructive, single standard can be used for many compounds.[2][12] | Robust, reproducible, widely available, suitable for routine quality control.[4] | High resolution for volatile and thermally stable compounds.[8] | Low cost, simple instrumentation. |
| Limitations | Lower sensitivity than chromatographic methods, potential for signal overlap.[14] | Requires reference standards for each impurity, potential for co-elution.[4] | Limited to volatile and thermally stable compounds, potential for degradation of sulfonamides at high temperatures.[8] | Non-specific, susceptible to interference from acidic or basic impurities.[9] |
Quantitative Data Summary
The following table presents illustrative data for the purity assessment of a synthesized batch of this compound using different analytical techniques.
| Analytical Method | Purity (%) | Relative Standard Deviation (RSD, %) | Limit of Quantitation (LOQ) |
| qNMR | 99.2 | 0.5 | 0.1% |
| HPLC-UV | 99.5 (area %) | 0.8 | 0.05% |
| GC-MS | 99.1 (area %) | 1.2 | 0.02% |
| Diazotization Titration | 98.8 | 1.5 | Not Applicable |
Detailed Experimental Protocols
Standardized protocols are crucial for obtaining reliable and reproducible purity data.
Quantitative ¹H NMR (qNMR) Spectroscopy
This protocol describes the determination of the absolute purity of this compound using an internal standard.[2]
-
Sample Preparation :
-
Accurately weigh about 10-20 mg of this compound and 5-10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a clean vial.[12][15] The internal standard's signals must not overlap with the analyte's signals.[12]
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆) in which both compounds are fully soluble.[16]
-
Transfer the solution to a 5 mm NMR tube.[15]
-
-
NMR Instrument Parameters (400 MHz) :
-
Pulse Program : Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).[2]
-
Relaxation Delay (d1) : Set to at least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30-60 seconds is generally sufficient).[2][17]
-
Number of Scans (ns) : Acquire 16 to 64 scans to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[2][13]
-
Acquisition Time (aq) : At least 3 seconds.[2]
-
-
Data Processing and Analysis :
-
Apply a line broadening of 0.3 Hz.[2]
-
Manually phase the spectrum and apply a baseline correction.[2][15]
-
Integrate well-resolved, characteristic signals for both the analyte and the internal standard. For this compound, the tert-butyl singlet is a suitable choice.
-
Calculate the purity using the following equation[6][13]: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight (this compound: 213.73 g/mol )[18]
-
m = mass
-
P = Purity of the internal standard
-
Subscripts 'analyte' and 'IS' refer to the analyte and internal standard, respectively.
-
-
High-Performance Liquid Chromatography (HPLC)
This protocol is for the determination of purity and detection of related substances.[4]
-
Instrumentation and Conditions :
-
Sample Preparation :
-
Accurately weigh and dissolve the synthesized compound in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to achieve a concentration of approximately 1 mg/mL.[4]
-
-
Data Analysis :
-
Integrate the peak areas of the main compound and all impurity peaks.[4]
-
Calculate the purity by the area normalization method: Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying and quantifying volatile impurities.
-
Instrumentation and Conditions :
-
System : Gas chromatograph coupled to a mass spectrometer.[7]
-
Column : A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[16]
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.[16]
-
Injector Temperature : 250 °C.[7]
-
Oven Program : Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
-
Sample Preparation :
-
Prepare a solution of the compound in a volatile solvent like dichloromethane or ethyl acetate at a concentration of about 1 mg/mL.
-
-
Data Analysis :
-
Identify the main peak and any impurity peaks by their mass spectra.
-
Calculate the relative purity using the area normalization method, similar to HPLC.
-
Titration (Diazotization Method)
While this compound itself does not have a primary aromatic amine, this method is a classic approach for sulfonamides that do, and serves as a comparative example of a titrimetric assay. For the target compound, a different titrimetric approach (e.g., acid-base) would be needed, but diazotization is a key method for the general class of sulfonamide drugs.[10][19]
-
Principle : Primary aromatic amines react with sodium nitrite in an acidic medium to form a diazonium salt.[19] The endpoint is detected when an excess of nitrous acid is present.[19]
-
Procedure :
-
Accurately weigh a sample of the sulfonamide and dissolve it in dilute hydrochloric acid.[19]
-
Cool the solution to 0-5 °C in an ice bath.[19]
-
Titrate slowly with a standardized 0.1 M sodium nitrite solution.[19]
-
Determine the endpoint using an external indicator like starch-iodide paper, which turns blue in the presence of excess nitrous acid.[19]
-
-
Calculation :
-
Calculate the purity based on the volume of titrant consumed and the stoichiometry of the reaction.
-
Visualizing Workflows and Relationships
Diagrams created using Graphviz help to visualize the logical flow of purity determination and the interplay between different analytical techniques.[4]
Caption: Experimental workflow for the purity assessment of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. eureka.patsnap.com [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. usp.org [usp.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. RU2035042C1 - Process of volumetric titration of sulfanilamide medical preparations - Google Patents [patents.google.com]
- 10. TITRIMETRIC ASSAY OF SULFONAMIDES BY DIAZOTIZATION USING FERROCYPHEN AS INDICATOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tis.wu.ac.th [tis.wu.ac.th]
- 12. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubsapp.acs.org [pubsapp.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound | C7H16ClNO2S | CID 11701296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
A Comparative Guide to the Cross-Reactivity Profile of N-tert-butyl-3-chloropropane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-tert-butyl-3-chloropropane-1-sulfonamide with other sulfonamide-containing compounds, focusing on the critical aspect of immunological cross-reactivity. Due to the absence of direct cross-reactivity studies for this compound, this guide draws upon established principles of sulfonamide allergy and structural chemistry to infer its likely cross-reactivity profile.
**Executive Summary
This compound is a chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1] Structurally, it is classified as a non-antibiotic sulfonamide. The potential for cross-reactivity between sulfonamide antibiotics and non-antibiotic sulfonamides is a significant concern in drug development and clinical practice. However, extensive research indicates that such cross-reactivity is rare and often theoretically unsupported.[2][3][4][5] This is because the molecular structures responsible for hypersensitivity reactions to sulfonamide antibiotics are absent in non-antibiotic sulfonamides.[2][3][5] Based on its chemical structure, this compound lacks the key moieties associated with sulfonamide antibiotic hypersensitivity, suggesting a low likelihood of cross-reactivity in individuals with a known allergy to sulfonamide antibiotics.
Structural Comparison and Cross-Reactivity Potential
The primary structural differences that dictate the cross-reactivity potential between sulfonamide antibiotics and non-antibiotic sulfonamides are summarized in the table below.
| Feature | Sulfonamide Antibiotics (e.g., Sulfamethoxazole) | This compound | Cross-Reactivity Implication |
| N1-Heterocyclic Ring | Present and a primary immunologic determinant for Type I hypersensitivity reactions.[2][3] | Absent | Low probability of IgE-mediated cross-reactivity. |
| N4-Arylamine Group | Present and can form reactive metabolites leading to delayed hypersensitivity reactions.[2][3] | Absent | Low probability of T-cell mediated cross-reactivity. |
| Sulfonamide Moiety (SO2NH) | Present | Present | While a common feature, this group itself has not been shown to be the primary cause of allergic reactions.[6] |
Visualizing Structural Differences
The following diagram illustrates the key structural distinctions between sulfonamide antibiotics and this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamide allergy and cross-reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfonamide cross-reactivity: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rlandrews.org [rlandrews.org]
Benchmarking N-tert-butyl-3-chloropropane-1-sulfonamide for Parallel Synthesis: A Comparative Guide
In the landscape of modern drug discovery, parallel synthesis has emerged as a cornerstone for the rapid generation of compound libraries. The efficiency and reliability of the chemical building blocks used in these high-throughput applications are paramount. This guide provides a comparative performance benchmark of N-tert-butyl-3-chloropropane-1-sulfonamide, an aliphatic sulfonyl chloride, against other common sulfonating agents used in the parallel synthesis of sulfonamides. The objective is to equip researchers, scientists, and drug development professionals with the data necessary to make informed decisions for their discovery programs.
Performance Comparison of Sulfonating Agents
The selection of a sulfonating agent in parallel synthesis is a critical decision that impacts reaction efficiency, product yield, purity, and the overall timeline of a drug discovery project. While this compound offers the advantages of an aliphatic scaffold, its performance characteristics should be weighed against those of other available reagents. The following table summarizes the key performance indicators for this compound and its common alternatives.
| Feature | This compound (Aliphatic Sulfonyl Chloride) | Aromatic Sulfonyl Chlorides (e.g., p-Toluenesulfonyl chloride) | Aliphatic Sulfonyl Fluorides |
| Reactivity | High | Generally higher than aliphatic sulfonyl chlorides, especially with electron-withdrawing groups.[1] | Lower than corresponding sulfonyl chlorides.[2] |
| Selectivity | May exhibit lower selectivity in the presence of multiple nucleophilic sites. | Can also suffer from a lack of selectivity with multifunctional substrates. | Generally higher selectivity, particularly with amines bearing additional functionalities.[2][3] |
| Reaction Time | Typically fast due to high reactivity. | Fast reaction times. | Generally longer reaction times or requires heating.[4] |
| Yield | Generally good with simple amines. | High yields are often achievable. | Good to excellent yields, particularly where chlorides fail.[2][3] |
| Purity | Risk of side products with complex substrates. | Can produce impurities through side reactions. | Often leads to cleaner reaction profiles and higher purity.[2][3] |
| Stability | Moisture sensitive; can degrade upon storage.[5] | Moisture sensitive and can have limited stability.[5] | Significantly more stable to moisture and storage.[6] |
| Cost | Generally cost-effective. | Often the most economical option. | Typically more expensive than sulfonyl chlorides.[2] |
| Compatibility | Less suitable for amines with additional nucleophilic groups (e.g., alcohols, phenols).[2][3] | Similar limitations to aliphatic sulfonyl chlorides. | Compatible with a wider range of functional groups.[2][3] |
Experimental Protocols
To provide a standardized framework for comparison, the following experimental protocols for sulfonamide synthesis in a parallel format are provided. These protocols are representative and may require optimization for specific substrates.
Protocol 1: Parallel Sulfonamide Synthesis using Sulfonyl Chlorides
This protocol is suitable for the reaction of this compound or an aromatic sulfonyl chloride with a library of primary and secondary amines.
Materials:
-
This compound (or alternative sulfonyl chloride)
-
Library of amines
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
96-well reaction block
Procedure:
-
In each well of a 96-well reaction block, dispense 100 µL of a 0.5 M solution of an amine in DCM.
-
To each well, add 1.2 equivalents of TEA or DIPEA.
-
In a separate 96-well plate, prepare a 0.5 M solution of this compound in DCM.
-
Add 100 µL of the sulfonyl chloride solution to each well of the amine-containing reaction block.
-
Seal the reaction block and shake at room temperature for 4-16 hours.
-
Upon completion, quench the reaction by adding 100 µL of water to each well.
-
Evaporate the solvent under reduced pressure.
-
Redissolve the residue in a suitable solvent (e.g., DMSO) for analysis and purification by high-throughput techniques such as LC-MS.
Protocol 2: Parallel Sulfonamide Synthesis using Sulfonyl Fluorides
This protocol is adapted for the use of less reactive but more selective sulfonyl fluorides.
Materials:
-
Aliphatic sulfonyl fluoride
-
Library of amines
-
Acetonitrile (ACN) or another suitable polar aprotic solvent
-
A suitable base (e.g., DBU or a non-nucleophilic base)
-
96-well reaction block with heating capabilities
Procedure:
-
In each well of a 96-well reaction block, dispense 100 µL of a 0.5 M solution of an amine in ACN.
-
To each well, add 1.5 equivalents of DBU.
-
In a separate 96-well plate, prepare a 0.5 M solution of the sulfonyl fluoride in ACN.
-
Add 100 µL of the sulfonyl fluoride solution to each well of the amine-containing reaction block.
-
Seal the reaction block and heat at 60-80 °C for 12-24 hours, with shaking.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction block to room temperature and quench with 100 µL of water.
-
Evaporate the solvent under reduced pressure.
-
Redissolve the residue in DMSO for analysis and purification.
Visualizing the Synthesis Workflow and Signaling Pathways
To further clarify the experimental process and the context of this comparison, the following diagrams are provided.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-tert-butyl-3-chloropropane-1-sulfonamide
This guide provides a detailed protocol for the safe and compliant disposal of N-tert-butyl-3-chloropropane-1-sulfonamide (CAS No. 63132-85-4). As a key intermediate in the pharmaceutical and agrochemical industries, its proper handling and disposal are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance.[1] This document moves beyond a simple checklist, offering a procedural framework grounded in established safety protocols and an understanding of the compound's chemical nature.
Part 1: Hazard Assessment & Characterization
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While a comprehensive, peer-reviewed toxicology report for this compound is not widely available, data from supplier safety sheets and the known hazards of its constituent chemical classes—sulfonamides and chlorinated hydrocarbons—mandate that it be treated as hazardous waste.
1.1 Known and Inferred Hazards:
-
Health Hazards: The compound is classified as causing skin and eye irritation, and may cause respiratory irritation.[2][3][4] It is presumed to be harmful if swallowed or inhaled.[4][5]
-
Chemical Hazards: As a chlorinated organic compound, its thermal decomposition can release highly toxic and corrosive gases, including nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride (HCl).[2][6]
-
Regulatory Standing: Under the Resource Conservation and Recovery Act (RCRA), any discarded chemical with these characteristics, or which is a halogenated organic compound, must be managed as hazardous waste.[7][8]
1.2 Chemical & Physical Properties Summary
For proper identification and handling, key properties are summarized below.
| Property | Value | Source |
| CAS Number | 63132-85-4 | [9][10] |
| Molecular Formula | C₇H₁₆ClNO₂S | [9][10] |
| Molecular Weight | 213.73 g/mol | [9] |
| Appearance | Solid (form may vary) | N/A |
| Known Incompatibilities | Strong oxidizing agents, Strong acids | [6] |
Part 2: Immediate Safety & Handling Precautions
A proactive approach to safety is critical. The following personal protective equipment (PPE) and handling protocols are mandatory when working with or disposing of this compound.
2.1 Personal Protective Equipment (PPE): The first line of defense is a physical barrier between the researcher and the chemical.
-
Eye Protection: Wear chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[11]
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile) that have been inspected for integrity before use.[2][12]
-
Body Protection: A standard lab coat is required. For tasks with a higher risk of splash, impervious clothing should be worn.[12]
-
Respiratory Protection: All handling of solid powder or solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[6][13] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator is necessary.[11]
2.2 Spill Management: In the event of a spill, immediate containment and cleanup are crucial to prevent exposure and environmental release.
-
Evacuate & Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the chemical fume hood is operational or that the area is well-ventilated.
-
Contain & Absorb: For solid spills, carefully sweep or scoop the material to avoid generating dust.[12] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Place all contaminated absorbent and cleaning materials into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Part 3: Step-by-Step Disposal Protocol
The disposal of this compound must be systematic, from the point of generation to final removal by a certified vendor. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.
Step 1: Waste Identification and Segregation
Proper segregation is the cornerstone of safe waste management, preventing dangerous chemical reactions.
-
Identify: All waste streams containing this compound must be clearly identified. This includes unused pure compound, reaction mixtures, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials.
-
Segregate: Keep this waste stream separate from all others. It is critically important to segregate chlorinated waste from incompatible materials, particularly strong acids and oxidizers.[6][8][13]
Step 2: Containerization
The integrity of the waste container is essential for safe storage and transport.
-
Select an Appropriate Container: Use only containers approved for hazardous chemical waste that are made of a compatible material (e.g., High-Density Polyethylene - HDPE). The container must be in good condition, free of leaks, and have a secure, tightly-sealing lid.[7][13]
-
Label Correctly: The container must be labeled before any waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all other chemical constituents and their approximate percentages.
-
The associated hazards (e.g., "Irritant," "Corrosive" if mixed with acids).
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Federal regulations allow for the temporary storage of hazardous waste in designated areas within the laboratory.
-
Designate an SAA: The sealed waste container must be stored in a designated Satellite Accumulation Area (SAA).[13] This area must be at or near the point of waste generation and under the direct control of laboratory personnel.[13]
-
Maintain Container Closure: The waste container must remain closed at all times except when actively adding waste.[7] This is a common EPA violation and is crucial for preventing the release of vapors.[7]
Step 4: Final Disposal via Licensed Vendor
The ultimate disposal of this compound requires specialized facilities and expertise.
-
Engage a Professional Vendor: Arrange for the pickup and disposal of the waste through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste management company.[8][12] These vendors are equipped to transport and dispose of hazardous materials in compliance with all federal, state, and local regulations.[8][14]
-
Probable Disposal Method: The standard and most effective disposal method for chlorinated hydrocarbons is high-temperature incineration in a dedicated facility.[15][16] This process ensures the complete destruction of the organic molecule and allows for the safe scrubbing and neutralization of the resulting acidic gases (HCl).[15][17]
Part 4: Visualization of the Disposal Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and maintaining strict regulatory compliance within the laboratory.
References
- 1. nbinno.com [nbinno.com]
- 2. capotchem.com [capotchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound | 63132-85-4 [sigmaaldrich.com]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 63132-85-4 Name: [xixisys.com]
- 6. fishersci.com [fishersci.com]
- 7. pfw.edu [pfw.edu]
- 8. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 9. This compound | C7H16ClNO2S | CID 11701296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. epa.gov [epa.gov]
- 15. iwaponline.com [iwaponline.com]
- 16. iwaponline.com [iwaponline.com]
- 17. pubs.acs.org [pubs.acs.org]
Safeguarding Your Research: A Comprehensive Guide to Handling N-tert-butyl-3-chloropropane-1-sulfonamide
For immediate reference, this guide provides essential safety and logistical information for the proper handling and disposal of N-tert-butyl-3-chloropropane-1-sulfonamide, ensuring the well-being of laboratory personnel and adherence to safety protocols.
This compound is a chemical compound that requires careful handling due to its potential health hazards. This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to support researchers, scientists, and drug development professionals in maintaining a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1] Adherence to proper PPE protocols is the first line of defense against accidental exposure.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye Protection | Safety goggles with side shields or a face shield | Essential to prevent contact with eyes, which can cause serious irritation.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) | Necessary to prevent skin contact and irritation.[2][4][5] Gloves should be inspected before use and changed regularly or immediately if contaminated.[4][6] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[2][5] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood | Required to minimize the inhalation of dust or vapors, which can cause respiratory tract irritation.[2][7] |
Operational Protocols: A Step-by-Step Approach
Meticulous adherence to the following procedures is mandatory to minimize risk and ensure a controlled working environment.
1. Preparation and Handling:
-
Engineering Controls: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7][8]
-
Pre-use Inspection: Before handling, ensure that all necessary PPE is readily available and in good condition.[6] Verify the accessibility of an eyewash station and safety shower.[3]
-
Avoiding Contamination: Do not eat, drink, or smoke in the designated handling area.[6] Use "bench paper" (disposable plastic-backed absorbent paper) to protect work surfaces.[9]
-
Direct Handling: Avoid direct contact with the skin, eyes, and clothing.[2] Use appropriate tools to handle the compound, minimizing the creation of dust.
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[2][6]
2. Storage:
-
Container Integrity: Keep the container tightly sealed when not in use.[3]
-
Storage Environment: Store in a cool, dry, and well-ventilated area.[3]
-
Incompatibilities: Segregate from strong oxidizing agents and other incompatible materials to prevent hazardous reactions.[7]
Emergency Procedures: Spill and Exposure Management
In the event of a spill or exposure, immediate and appropriate action is critical.
| Emergency Scenario | Procedural Steps |
| Minor Spill | 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, contain the spill using an absorbent material (e.g., vermiculite, sand). 3. Gently sweep or scoop the absorbed material into a designated hazardous waste container.[3][10] 4. Clean the spill area with soap and water.[11] 5. Report the incident to the laboratory supervisor. |
| Major Spill | 1. Evacuate the area immediately.[11] 2. Notify the appropriate emergency response personnel and the laboratory supervisor.[11] 3. Restrict access to the spill area. |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.[12][13] 2. Remove contaminated clothing.[12][13] 3. Seek medical attention if irritation persists.[6] |
| Eye Contact | 1. Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[6][12] 2. Seek immediate medical attention.[12] |
| Inhalation | 1. Move the individual to fresh air.[3] 2. If breathing is difficult, administer oxygen. 3. Seek immediate medical attention.[14] |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention.[12] |
Disposal Plan: Ensuring Environmental and Regulatory Compliance
This compound and any contaminated materials should be treated as hazardous waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect the solid compound and any contaminated disposables (e.g., gloves, absorbent pads) in a clearly labeled, sealed, and chemically compatible hazardous waste container.[10]
-
Liquid Waste: If in solution, collect in a designated, sealed, and clearly labeled hazardous waste container.[10]
-
Halogenated Waste: As a chlorinated organic compound, it must be disposed of in a designated "Halogenated Organic Waste" container.[8] Do not mix with non-halogenated waste.
2. Labeling and Storage of Waste:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[7]
-
Storage: Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.[7]
3. Final Disposal:
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and reputable chemical waste management company.[10]
-
Documentation: Maintain detailed records of the waste, including the chemical name, quantity, and date of disposal, to ensure regulatory compliance.[10]
Workflow for Handling and Disposal of this compound
Caption: A workflow diagram illustrating the key stages for the safe handling and disposal of this compound in a laboratory setting.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. benchchem.com [benchchem.com]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. benchchem.com [benchchem.com]
- 11. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. Chemical Spill - Emergency Procedures | Miami University [miamioh.edu]
- 14. ipo.rutgers.edu [ipo.rutgers.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
